2-(4-Methoxyphenyl)-3-methylquinoline
Description
Significance of Quinolines in Chemical Synthesis and Materials Science
The prevalence of the quinoline (B57606) moiety in a wide range of biologically active compounds has driven the development of numerous synthetic strategies for its construction. Classic name reactions such as the Skraup, Doebner-von Miller, and Friedländer syntheses provide foundational routes to the quinoline core, each allowing for the introduction of various substituents. wikipedia.orgorganic-chemistry.orgwikipedia.orgnih.goviipseries.org These methods, along with more modern transition-metal-catalyzed cross-coupling reactions, offer chemists a powerful toolkit for creating diverse libraries of quinoline derivatives. organic-chemistry.org
Beyond its role in medicinal chemistry, the quinoline scaffold is increasingly recognized for its potential in materials science. The extended π-system of quinoline and its derivatives imparts useful photophysical and electronic properties. This has led to their investigation in applications such as organic light-emitting diodes (OLEDs), where they can function as electron-transporting or emissive materials. nih.gov Furthermore, the ability of the quinoline nitrogen to coordinate with metal ions has been exploited in the design of sensors and catalysts. The structural rigidity and potential for functionalization also make quinolines attractive components for the construction of porous materials like metal-organic frameworks (MOFs).
Overview of the 2-(4-Methoxyphenyl)-3-methylquinoline Scaffold in Contemporary Research
The compound this compound represents a specific substitution pattern on the quinoline core, featuring a methoxy-substituted phenyl group at the 2-position and a methyl group at the 3-position. While extensive research dedicated solely to this exact molecule is not widely present in the public domain, its structure allows for an informed discussion of its potential synthesis and properties based on the well-established chemistry of related 2-aryl-3-methylquinolines.
The presence of the 2-aryl group, in this case, 4-methoxyphenyl (B3050149), is known to influence the electronic and steric properties of the quinoline system. The methoxy (B1213986) group, being an electron-donating group, can modulate the electron density of the entire molecule, which may have implications for its reactivity and photophysical characteristics. The methyl group at the 3-position provides a steric handle that can influence the conformation of the 2-aryl substituent and can also be a site for further functionalization.
The synthesis of this compound can be conceptually approached through established methods for quinoline synthesis. The Friedländer synthesis, which involves the condensation of a 2-aminobenzaldehyde (B1207257) or 2-aminobenzophenone (B122507) with a compound containing an α-methylene ketone, is a plausible route. In this case, 2-aminobenzophenone could react with 1-(4-methoxyphenyl)propan-2-one. Alternatively, the Doebner-von Miller reaction, which utilizes anilines and α,β-unsaturated carbonyl compounds, could be adapted for its synthesis. wikipedia.orgorganic-chemistry.orgiipseries.org
The contemporary research interest in such substituted quinolines is often driven by their potential as scaffolds in drug discovery and as components in functional materials. The specific combination of the 4-methoxyphenyl group and the 3-methyl group could impart unique biological activities or material properties that warrant further investigation.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(4-methoxyphenyl)-3-methylquinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO/c1-12-11-14-5-3-4-6-16(14)18-17(12)13-7-9-15(19-2)10-8-13/h3-11H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBEPMLBCPNPDEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC=CC=C2N=C1C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 4 Methoxyphenyl 3 Methylquinoline and Analogous Quinolines
Classical and Named Reactions for Quinoline (B57606) Synthesis
A variety of well-established synthetic methods, many dating back to the late 19th century, provide access to the quinoline ring system. nih.goviipseries.orgrsc.org These reactions, including the Friedländer, Combes, Conrad-Limpach-Knorr, Doebner, Doebner-Miller, Gould-Jacobs, and Skraup syntheses, offer different pathways to functionalized quinolines by varying the starting materials and reaction conditions.
The Friedländer synthesis is a straightforward and popular method for generating quinoline derivatives. It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (an active methylene (B1212753) compound), such as a ketone or ester. pharmaguideline.comwikipedia.orgorganic-chemistry.org The reaction can be catalyzed by acids or bases. organic-chemistry.org This method is particularly well-suited for preparing 2-substituted and 2,3-disubstituted quinolines. pharmaguideline.com
The reaction mechanism can proceed via two primary pathways. The first involves an initial aldol (B89426) condensation between the reactants, followed by cyclization and dehydration to form the quinoline. The second pathway begins with the formation of a Schiff base between the amino group and the carbonyl of the active methylene compound, which then undergoes an intramolecular aldol-type condensation to yield the final product. wikipedia.org To synthesize the target compound, 2-(4-Methoxyphenyl)-3-methylquinoline, a 2-aminoaryl ketone like 2-aminoacetophenone (B1585202) could be reacted with 1-(4-methoxyphenyl)propan-1-one under catalytic conditions.
Recent research has explored variants to improve the efficiency and scope of the Friedländer reaction. An indirect, transition-metal-free approach using 2-aminobenzyl alcohol and ketones in the presence of a strong base like potassium hydroxide (B78521) (KOH) has been developed to produce functionalized quinolines. researchgate.net Catalysts such as iodine, p-toluenesulfonic acid, and various Lewis acids have been shown to effectively promote the reaction, sometimes under solvent-free or microwave-assisted conditions to enhance yields and reduce reaction times. wikipedia.orgorganic-chemistry.orgbenthamdirect.com
| Reactant 1 | Reactant 2 (Active Methylene) | Catalyst/Conditions | Product Type |
| 2-Aminoaryl Aldehyde/Ketone | Ketone with α-methylene group | Acid or Base (e.g., KOH, TFA, I₂) | 2,3-Disubstituted Quinoline |
| 2-Aminobenzophenone (B122507) | Ethyl acetoacetate | MOPS/Al₂O₃, Microwave | Substituted Quinoline |
| 2-Aminobenzyl Alcohol | Ketones | KOH, DMSO | 2,3-Disubstituted Quinoline |
The Combes synthesis is a method for preparing 2,4-disubstituted quinolines from the reaction of an arylamine with a β-diketone under acidic conditions. iipseries.orgwikipedia.org The reaction begins with the condensation of the aniline (B41778) and the β-diketone to form a β-amino enone intermediate (a Schiff base), which is then subjected to acid-catalyzed cyclodehydration to form the quinoline ring. wikipedia.orgwikiwand.comyoutube.com Concentrated sulfuric acid is a commonly used catalyst for the cyclization step. wikipedia.org
This method is distinct from others as it specifically employs a β-diketone substrate. wikipedia.orgwikiwand.com For the synthesis of an analog of the target compound, an aniline could be reacted with a symmetrical or unsymmetrical β-diketone. The regioselectivity of the cyclization is a critical factor when using substituted anilines and unsymmetrical β-diketones, with both steric and electronic effects of the substituents influencing which regioisomer is formed as the major product. wikipedia.org For instance, studies have shown that using methoxy-substituted anilines can direct the formation of 2-substituted quinolines. wikipedia.org
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type |
| Arylamine (e.g., Aniline) | β-Diketone (e.g., Acetylacetone) | Strong Acid (e.g., H₂SO₄) | 2,4-Disubstituted Quinoline |
| Methoxy-substituted Aniline | Trifluoromethyl-β-diketone | Acid | 2-CF₃-quinoline (major) |
| Chloro- or Fluoroaniline | Trifluoromethyl-β-diketone | Acid | 4-CF₃-quinoline (major) |
The Conrad-Limpach synthesis involves the reaction of anilines with β-ketoesters. pharmaguideline.comwikipedia.orgjptcp.com This reaction exhibits interesting temperature-dependent regioselectivity. At lower temperatures (kinetic control), the aniline preferentially attacks the keto group of the β-ketoester, leading to the formation of a β-aminoacrylate, which upon cyclization yields a 4-hydroxyquinoline (B1666331) (which exists predominantly in its tautomeric 4-quinolone form). pharmaguideline.comwikipedia.orgquimicaorganica.org
Conversely, at higher temperatures (thermodynamic control), the aniline attacks the ester group to form a β-ketoanilide. wikipedia.org This intermediate, upon cyclization under acidic conditions, produces a 2-hydroxyquinoline (B72897) (2-quinolone). This high-temperature variant is often referred to as the Knorr quinoline synthesis. wikipedia.org Therefore, this method provides a pathway to quinolone analogs rather than directly to this compound.
| Reactants | Conditions | Intermediate | Product Type |
| Aniline + β-Ketoester | Low Temperature (Kinetic) | β-Aminoacrylate | 4-Hydroxyquinoline |
| Aniline + β-Ketoester | High Temperature (Thermodynamic) | β-Ketoanilide | 2-Hydroxyquinoline |
These two related reactions offer pathways to different classes of quinolines. The Doebner reaction is a three-component coupling of an aniline, an aldehyde, and pyruvic acid, which yields quinoline-4-carboxylic acids. iipseries.orgjptcp.comresearchgate.net This method is valuable for producing analogs with a carboxylic acid handle at the C4 position, which can be useful for further functionalization. iipseries.org
The Doebner-Miller reaction , also known as the Skraup-Doebner-von Miller synthesis, is a more direct route to 2- and/or 4-substituted quinolines. nih.govwikipedia.org It is a modification of the Skraup synthesis where an aniline is reacted with an α,β-unsaturated aldehyde or ketone in the presence of an acid catalyst, such as hydrochloric acid or a Lewis acid. iipseries.orgwikipedia.org To synthesize this compound, one could envision reacting aniline with 3-(4-methoxyphenyl)-2-methyl-propenal or a related α,β-unsaturated carbonyl compound. The reaction mechanism has been a subject of debate, with studies suggesting a complex fragmentation-recombination pathway. wikipedia.org
| Reaction Name | Reactants | Catalyst/Conditions | Product Type |
| Doebner Reaction | Aniline + Aldehyde + Pyruvic Acid | Acid | Quinoline-4-carboxylic Acid |
| Doebner-Miller Reaction | Aniline + α,β-Unsaturated Aldehyde/Ketone | Acid (Protic or Lewis) | 2- and/or 4-Substituted Quinoline |
The Gould-Jacobs reaction is a multi-step synthesis that produces 4-hydroxyquinoline derivatives, often with a carboxyl group at the C3 position. wikipedia.orgwikiwand.commdpi.com The process begins with the condensation of an aniline with an alkoxymethylenemalonic ester, such as diethyl ethoxymethylenemalonate. wikipedia.orgmdpi.com The resulting anilidomethylenemalonate intermediate is then subjected to thermal cyclization at high temperatures (often >250 °C) to form a 4-hydroxy-3-carboalkoxyquinoline. wikipedia.orgmdpi.comablelab.eu Subsequent saponification of the ester to a carboxylic acid, followed by decarboxylation, yields the 4-hydroxyquinoline. wikipedia.orgwikiwand.com
| Step | Process | Reactants/Conditions | Intermediate/Product |
| 1 | Condensation | Aniline + Diethyl ethoxymethylenemalonate | Anilidomethylenemalonic ester |
| 2 | Cyclization | High Temperature (e.g., 250-300 °C) or Microwave | 4-Hydroxy-3-carboethoxyquinoline |
| 3 | Saponification | Base (e.g., NaOH) | 4-Hydroxyquinoline-3-carboxylic acid |
| 4 | Decarboxylation | Heat | 4-Hydroxyquinoline |
The Skraup synthesis is one of the oldest and most well-known methods for preparing quinoline itself. wikipedia.org In its classic form, it involves heating an aniline with glycerol (B35011), concentrated sulfuric acid, and an oxidizing agent like nitrobenzene (B124822) or arsenic acid. pharmaguideline.comwikipedia.orguop.edu.pk The reaction is notoriously exothermic and can be violent if not controlled, often necessitating the addition of a moderator like ferrous sulfate. wikipedia.orguop.edu.pk
The mechanism begins with the acid-catalyzed dehydration of glycerol to form acrolein (an α,β-unsaturated aldehyde). uop.edu.pkwordpress.com The aniline then undergoes a Michael addition to the acrolein, followed by acid-catalyzed cyclization and, finally, oxidation to yield the aromatic quinoline ring. uop.edu.pk
To generate quinolines with substituents on the pyridine (B92270) ring, such as the target this compound, a modified Skraup synthesis is required. organicreactions.org In this variation, a substituted acrolein or a different α,β-unsaturated ketone is used in place of glycerol. organicreactions.org This approach is essentially identical to the Doebner-Miller reaction. For example, reacting an aniline with an appropriately substituted vinyl ketone could theoretically lead to the desired 2,3-disubstituted pattern.
| Reaction Type | Key Reactants | Conditions | Primary Product |
| Classical Skraup | Aniline, Glycerol | H₂SO₄, Oxidizing Agent (e.g., Nitrobenzene) | Quinoline (unsubstituted in pyridine ring) |
| Modified Skraup | Aniline, α,β-Unsaturated Aldehyde/Ketone | H₂SO₄, Oxidizing Agent | Substituted Quinoline (in pyridine ring) |
Pfitzinger and Niementowski Reactions
The Pfitzinger and Niementowski reactions are classical methods for quinoline synthesis that rely on the condensation of carbonyl compounds with aniline derivatives.
The Pfitzinger reaction involves the condensation of isatin (B1672199) (or its derivatives) with a carbonyl compound in the presence of a base to form quinoline-4-carboxylic acids. wikipedia.orgresearchgate.net The reaction begins with the basic hydrolysis of isatin to form an intermediate keto-acid. wikipedia.org This intermediate then reacts with a carbonyl compound, such as an aldehyde or ketone, to form an imine, which subsequently cyclizes and dehydrates to yield the quinoline ring. wikipedia.org To synthesize a 2-aryl-3-methylquinoline derivative via this route, a β-dicarbonyl compound like 1-(4-methoxyphenyl)propan-1-one could theoretically be reacted with isatin. This would provide the necessary fragments to form the desired substitution pattern, followed by decarboxylation. The utility of the Pfitzinger reaction has been demonstrated in the synthesis of various bioactive quinoline carboxylic acid derivatives. researchgate.netijsr.net
The Niementowski quinoline synthesis is a related classical method that involves the thermal condensation of anthranilic acids with ketones or aldehydes to produce γ-hydroxyquinoline (quinolin-4-one) derivatives. wikipedia.org For instance, the reaction of anthranilic acid with acetophenone (B1666503) at elevated temperatures (120–130 °C) was reported to form 2-phenyl-4-hydroxyquinoline. wikipedia.org Applying this logic, the condensation of anthranilic acid with 1-(4-methoxyphenyl)propan-1-one would be a plausible, albeit likely high-temperature, route to the corresponding 2-(4-methoxyphenyl)-3-methyl-4-hydroxyquinoline. The high temperatures often required for this reaction have made it less common, though variations using catalysts or microwave irradiation have been developed to improve its practicality. wikipedia.orgresearchgate.net
Povarov Reaction and Related Cycloadditions
The Povarov reaction, a type of aza-Diels-Alder reaction, is a powerful and versatile method for constructing the quinoline and tetrahydroquinoline core, often through a three-component annulation of an aniline, an aldehyde, and an alkene or alkyne. rsc.org This methodology is particularly relevant for synthesizing polysubstituted quinolines.
A notable application of this reaction is the synthesis of a 2,4-diaryl-3-methylquinoline analogue. mdpi.com In this two-step procedure, p-anisidine, p-chlorobenzaldehyde, and methyl isoeugenol (B1672232) (acting as the alkene component) undergo a BF₃·OEt₂-catalyzed Povarov cycloaddition. The resulting tetrahydroquinoline intermediate is then subjected to an oxidative dehydrogenation using an I₂-DMSO system under microwave irradiation to yield the final aromatized quinoline product. mdpi.com This example clearly demonstrates the utility of the Povarov reaction in assembling the 2-aryl-3-methylquinoline framework.
While classical Povarov reactions typically yield 2,4-disubstituted quinolines, modifications have been developed to achieve different regioselectivity. rsc.org One innovative approach utilizes N,N-dimethyl enaminones as a three-carbon synthon. This modified Povarov-type reaction between anilines, aldehydes, and enaminones regioselectively produces 2,3-disubstituted quinolines, offering a direct route to the substitution pattern of interest. rsc.orgdntb.gov.ua Furthermore, the use of sustainable and heterogeneous catalysts like graphene oxide has been explored for both the initial Povarov reaction to form tetrahydroquinolines and their subsequent oxidation to 2,3-disubstituted quinolines. researchgate.netnih.gov
Table 1: Examples of Povarov Reactions for Substituted Quinoline Synthesis
Reactants Catalyst/Conditions Product Type Key Feature Aniline, Aldehyde, Alkene (e.g., methyl isoeugenol) 1. BF₃·OEt₂ (cycloaddition)
2. I₂-DMSO, MW (oxidation) 2,4-Diaryl-3-methylquinoline Forms 3-methyl substituted core. mdpi.com Aniline, Aldehyde, N,N-dimethyl enaminone Acid catalyst 2,3-Disubstituted quinoline Modified reaction with altered regioselectivity. rsc.org Aniline, Aldehyde, Enol ether Graphene Oxide 2,3-Disubstituted quinoline Metal-free, heterogeneous catalysis. nih.gov
Modern and Green Approaches to Quinoline Synthesis
Recent advancements in organic synthesis have focused on developing more efficient, atom-economical, and environmentally benign methods for constructing quinoline rings. These modern approaches often utilize catalytic systems to achieve transformations under milder conditions than classical methods.
Oxidative Annulation Strategies
Oxidative annulation has emerged as a powerful strategy for quinoline synthesis, often involving C-H bond activation and the formation of the heterocyclic ring in a single, efficient step. These reactions typically employ a transition-metal catalyst and an oxidant to drive the cyclization and subsequent aromatization.
One prominent example is the rhodium(III)-catalyzed oxidative annulation of pyridines with alkynes, which proceeds through a double C-H activation of the pyridine ring. This method allows for the direct construction of the quinoline core. The selectivity of these reactions can be highly dependent on the choice of oxidant, such as Cu(OAc)₂. Ruthenium(II) catalysts have also been employed in similar intermolecular oxidative annulation reactions to generate polysubstituted furans, showcasing the broader applicability of this strategy in heterocycle synthesis. rsc.org
Transition-Metal-Catalyzed and Transition-Metal-Free Methodologies
Both transition-metal-catalyzed and, more recently, metal-free methods have significantly expanded the toolkit for quinoline synthesis. nih.gov These approaches offer high efficiency and functional group tolerance, often under mild conditions. mdpi.combohrium.com
Palladium catalysis is a cornerstone of modern organic synthesis, and its application to quinoline formation is well-documented. globethesis.com These methods include cascade reactions that efficiently assemble the quinoline scaffold from simple precursors.
One strategy involves the palladium-catalyzed synthesis of quinolines from 2-amino aromatic ketones and alkynes, providing a direct route to polysubstituted products. rsc.org Another approach is the Pd-catalyzed aza-Wacker type oxidative cyclization, which has been used to construct 2-methylquinolines from aniline derivatives under mild conditions with air as the oxidant. organic-chemistry.org Optimization of this reaction identified Pd(OAc)₂ as a highly effective catalyst, with the addition of ligands like 1,10-phenanthroline (B135089) further improving yields. organic-chemistry.org Palladium catalysis also enables the synthesis of 2,3-disubstituted quinolines from aldehydes, anilines, and electron-deficient alkenes. thieme-connect.com These reactions demonstrate palladium's versatility in forming the C-C bonds necessary to construct the quinoline ring system. thieme-connect.comnih.gov
Copper-catalyzed reactions represent a cost-effective and increasingly popular alternative to palladium-based systems for quinoline synthesis. These methods often proceed under mild conditions and exhibit broad substrate compatibility.
One innovative approach is the copper-catalyzed [4+1+1] annulation of sulfoxonium ylides with anthranils, which produces 2,3-diaroylquinolines. mdpi.com This reaction proceeds under mild conditions using dioxygen as a key component in the oxidative process. mdpi.com Another efficient cascade reaction involves the copper-catalyzed intermolecular Ullmann-type C-N coupling followed by an enamine condensation. organic-chemistry.org This process converts ortho-acylanilines and alkenyl iodides into multisubstituted quinolines in very good yields. Copper has also been used to promote the synthesis of substituted quinolines from benzylic azides and internal alkynes in a single step under neutral conditions, a method that was successfully applied to the synthesis of a 6-chloro-2,3-dimethyl-4-phenylquinoline, an analogous structure of significant biological interest. researchgate.net
Table 2: Overview of Modern Catalytic Methodologies for Quinoline Synthesis
Methodology Catalyst System Reactants Product Type Aza-Wacker Oxidative Cyclization Pd(OAc)₂ / 1,10-phenanthroline Aniline derivatives 2-Methylquinolines organic-chemistry.org One-Pot Annulation Palladium catalyst 2-Amino aromatic ketones, Alkynes Polysubstituted quinolines rsc.org [4+1+1] Annulation Cu(0) / AgOTf Sulfoxonium ylides, Anthranils 2,3-Diaroylquinolines mdpi.com C-N Coupling/Condensation Copper catalyst / Glycine (B1666218) ortho-Acylanilines, Alkenyl iodides Multisubstituted quinolines organic-chemistry.org Cycloaddition Copper catalyst Benzylic azides, Internal alkynes 2,3,4-Trisubstituted quinolines researchgate.net
Iron-Catalyzed Approaches
Iron catalysis presents an economical and environmentally benign option for quinoline synthesis. Three-component coupling reactions utilizing iron(III) chloride (FeCl3) as a catalyst are effective for constructing substituted quinolines from readily available starting materials such as anilines, aldehydes, and styrenes or nitroalkanes. rsc.orgorganic-chemistry.orgnih.gov These reactions are often performed under aerobic conditions and are noted for their operational simplicity and tolerance of a wide array of functional groups. rsc.org While these methods have been successfully applied to the synthesis of 2,4-disubstituted quinolines, specific examples detailing the synthesis of this compound using iron-catalyzed approaches are not extensively documented in the reviewed literature. Further research would be needed to adapt these methodologies for the specific substitution pattern of the target compound.
A notable iron-catalyzed method involves the reaction of anilines, aldehydes, and nitroalkanes, which proceeds through a sequential aza-Henry reaction, cyclization, and denitration cascade. rsc.org Another approach is the three-component coupling of aldehydes, amines, and styrenes, which benefits from the use of oxygen as a benign oxidant. organic-chemistry.orgnih.gov
| Catalyst | Reactants | Key Features | Yields | Reference |
| FeCl3 | Anilines, Aldehydes, Nitroalkanes | One-pot, three-component, aerobic conditions | High | rsc.org |
| FeCl3 | Aldehydes, Amines, Styrenes | Inexpensive catalyst, O2 as oxidant | Not specified | organic-chemistry.orgnih.gov |
Cobalt-Catalyzed Cyclizations
Cobalt-catalyzed reactions, particularly dehydrogenative cyclizations, offer an efficient route to quinoline derivatives. organic-chemistry.orgnih.govresearchgate.net These methods often employ earth-abundant cobalt salts, such as Co(OAc)₂·4H₂O, and can proceed under ligand-free conditions, enhancing their appeal from a green chemistry perspective. organic-chemistry.orgnih.gov The dehydrogenative cyclization of 2-aminoaryl alcohols with ketones has been shown to produce a variety of substituted quinolines in good to excellent yields. organic-chemistry.orgnih.govresearchgate.net This approach is characterized by its atom economy, as it generates water as the primary byproduct.
While the substrate scope for cobalt-catalyzed quinoline synthesis is broad, specific applications to the synthesis of this compound are not explicitly detailed in the available literature. The successful synthesis of the target compound would likely involve the reaction of a suitably substituted 2-aminoaryl alcohol with a ketone precursor to the 4-methoxyphenyl (B3050149) and 3-methyl groups.
| Catalyst | Reactant Types | Key Features | Yields | Reference |
| Co(OAc)₂·4H₂O | 2-Aminoaryl alcohols, Ketones | Ligand-free, dehydrogenative cyclization | Up to 97% | organic-chemistry.orgnih.gov |
Ruthenium-Catalyzed Reactions
Ruthenium complexes have proven to be highly effective catalysts for the synthesis of 2,3-disubstituted quinolines. One prominent method is a three-component deaminative coupling reaction involving anilines, aldehydes, and allylamines, catalyzed by a Ru-H complex such as (PCy₃)₂(CO)RuHCl. rsc.orgnsf.govbohrium.com This reaction proceeds through the initial formation of an imine from the aniline and aldehyde, followed by a deaminative coupling and annulation with the allylamine (B125299) to construct the quinoline core. rsc.orgnsf.gov This catalytic system provides a step-efficient route to complex quinoline structures without the need for stoichiometric activating reagents. rsc.orgnsf.gov
Another versatile ruthenium-catalyzed approach is the acceptorless dehydrogenative coupling (ADC) of 2-aminobenzyl alcohols with secondary alcohols, facilitated by a bifunctional ruthenium NNN-pincer complex. rsc.org This method is characterized by its high atom economy, producing only hydrogen and water as byproducts, and can be conducted under aerial conditions with low catalyst loadings. rsc.org The reaction tolerates a wide variety of substituted starting materials, leading to a diverse range of quinoline products. rsc.org
| Catalyst | Reactant Types | Reaction Type | Key Features | Reference |
| (PCy₃)₂(CO)RuHCl | Anilines, Aldehydes, Allylamines | Three-component deaminative coupling | Step-efficient, no reactive reagents | rsc.orgnsf.govbohrium.com |
| Ruthenium NNN-pincer complex | 2-Aminobenzyl alcohols, Secondary alcohols | Acceptorless dehydrogenative coupling (ADC) | Atom-economical, aerial conditions, low catalyst loading | rsc.org |
Multicomponent Reactions (MCRs) for Quinoline Construction
Multicomponent reactions (MCRs) are highly efficient strategies for the synthesis of complex molecules like quinolines in a single step from three or more starting materials. The Povarov reaction, a type of aza-Diels-Alder reaction, is a well-established MCR for the synthesis of tetrahydroquinolines, which can then be oxidized to quinolines. mdpi.com This reaction typically involves an aniline, an aldehyde, and an electron-rich alkene. mdpi.com
A relevant example is the synthesis of 2-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinoline, a close analog of the target compound. This synthesis was achieved through a two-step process starting with a BF₃·OEt₂-catalyzed three-component Povarov reaction of p-anisidine, p-chlorobenzaldehyde, and methyl isoeugenol to form a tetrahydroquinoline intermediate. This intermediate was subsequently aromatized to the final quinoline product. mdpi.com This approach highlights the utility of MCRs in rapidly building molecular complexity.
| Reaction Type | Reactants | Catalyst/Promoter | Key Intermediate | Reference |
| Povarov Reaction | Aniline, Aldehyde, Alkene | Lewis Acid (e.g., BF₃·OEt₂) | Tetrahydroquinoline | mdpi.com |
Visible-Light-Mediated Photoredox Catalysis in Quinoline Synthesis
Visible-light photoredox catalysis has emerged as a powerful and sustainable tool in organic synthesis. This methodology has been successfully applied to the synthesis of substituted quinolines under mild conditions. One such approach involves the condensation of anilines and alkenyl ethers, which allows for the synthesis of substituted 2-alkylquinolines with good substrate scope and high yields. acs.org
Another strategy is the visible-light-induced photocatalytic aerobic oxidative dehydrogenative coupling/aromatization tandem reaction of glycine esters with unactivated alkenes. acs.org This method provides access to a diverse range of substituted quinoline derivatives at room temperature under an air atmosphere. acs.org While these methods demonstrate the potential of photoredox catalysis for quinoline synthesis, specific examples leading to this compound have not been prominently featured in the reviewed literature. Adapting these protocols would likely require the use of appropriate alkene or glycine ester precursors.
| Reaction Type | Reactant Types | Catalyst System | Key Features | Reference |
| Condensation | Anilines, Alkenyl ethers | Not specified | Mild conditions, good yields | acs.org |
| Oxidative Dehydrogenative Coupling/Aromatization | Glycine esters, Unactivated alkenes | Ru(bpy)₃Cl₂·6H₂O / Cu(OTf)₂ | Room temperature, aerobic conditions | acs.org |
Microwave-Assisted Organic Synthesis (MAOS) Protocols
Microwave-assisted organic synthesis (MAOS) has been widely adopted to accelerate reaction rates and improve yields in the synthesis of heterocyclic compounds, including quinolines. The Friedländer annulation, a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group, is a classic method for quinoline synthesis that benefits significantly from microwave irradiation. nih.gov The use of microwave heating can dramatically reduce reaction times from hours to minutes and often leads to cleaner reactions with easier workup. nih.gov
The synthesis of 2-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinoline, an analog of the target compound, utilized a microwave-assisted dehydrogenation/aromatization step. mdpi.com After the initial Povarov reaction to form the tetrahydroquinoline intermediate, microwave irradiation in the presence of an I₂-DMSO oxidative system efficiently yielded the final quinoline product. mdpi.com This demonstrates the utility of MAOS in the final aromatization step of quinoline synthesis. Additionally, microwave-assisted Povarov-type multicomponent reactions have been developed for the rapid synthesis of 4-arylated quinolines. researchgate.netnih.gov
| Reaction Type | Key Features | Example Application | Reference |
| Friedländer Annulation | Rapid heating, reduced reaction times | General quinoline synthesis | nih.gov |
| Dehydrogenation/Aromatization | Efficient final step in multi-step synthesis | Synthesis of a 2,3,4,6-substituted quinoline | mdpi.com |
| Povarov-type MCR | Rapid assembly of quinoline core | Synthesis of 4-arylated quinolines | researchgate.netnih.gov |
Nanocatalyzed Green Synthesis of Quinolines
The use of nanocatalysts in organic synthesis aligns with the principles of green chemistry by offering high catalytic activity, selectivity, and the potential for catalyst recovery and reuse. Magnetite (Fe₃O₄) nanoparticles, in particular, have been extensively studied as catalysts for quinoline synthesis due to their magnetic properties, which allow for easy separation from the reaction mixture using an external magnet. nih.gov
Fe₃O₄ nanoparticles can be functionalized with various catalytic species to enhance their performance. For instance, silica-coated Fe₃O₄ nanoparticles functionalized with sulfamic acid or zinc chloride have been employed as solid acid catalysts for the Friedländer synthesis of quinolines. nih.gov These nanocatalysts have demonstrated high efficiency under solvent-free or reflux conditions, affording good to excellent yields of polysubstituted quinolines. nih.gov The synthesis of quinoline derivatives has also been achieved using Fe₃O₄ nanoparticles to catalyze the three-component coupling of an aldehyde, an alkyne, and an aromatic amine. rsc.org
| Nanocatalyst | Reaction Type | Key Features | Yields | Reference |
| Fe₃O₄@SiO₂-Sulfamic Acid | Friedländer Synthesis | Solid acid catalyst, reflux conditions | 83% | nih.gov |
| Fe₃O₄@SiO₂/ZnCl₂ | Friedländer Synthesis | Magnetic separation, solvent-free | 95% | nih.gov |
| Fe₃O₄ nanoparticles | Three-component coupling | Magnetic separation, high yields | 79-90% | rsc.org |
Specific Synthetic Routes to this compound Derivatives
The construction of the this compound framework can be achieved through several strategic approaches. These methods can be broadly categorized by the key starting materials or the bond-forming strategies employed, such as building the quinoline ring with the methoxyphenyl group already attached, starting from a pre-formed methyl quinoline, or employing reactions that control the specific placement of substituents.
A common and effective strategy involves incorporating the 4-methoxyphenyl group into one of the precursors before the final quinoline ring formation. This is often achieved through condensation reactions like the Friedländer synthesis or Povarov-type reactions. mdpi.comresearchgate.net
The Friedländer condensation, for example, involves the reaction of a 2-aminobenzophenone derivative with a compound containing a reactive methylene group. In a relevant synthesis, 6-Chloro-2-(4-Methoxyphenyl)-4-phenyl quinoline was synthesized by reacting an appropriately substituted 2-aminobenzophenone with p-methoxyacetophenone. researchgate.net This general approach can be adapted to produce this compound by reacting a suitable 2-aminoarylketone with 1-(4-methoxyphenyl)propan-1-one.
Another powerful method is the Povarov reaction, a type of aza-Diels-Alder reaction, which typically involves an aniline, an aldehyde (like anisaldehyde to introduce the 4-methoxyphenyl group), and an alkene. mdpi.comresearchgate.net This three-component reaction can construct the substituted quinoline core in a single step. For instance, the synthesis of 2,4-diarylquinoline derivatives has been successfully achieved through a BF3·OEt2-catalyzed Povarov cycloaddition reaction followed by an oxidative dehydrogenation aromatization process. mdpi.com
A different approach involves the nucleophilic substitution on a pre-formed quinoline ring. For example, 2-chloroquinolines can react with 4-methoxyphenol (B1676288) in the presence of a strong base like sodium hydride to yield 2-(4-methoxyphenoxy)quinolines. prepchem.com While this introduces the desired moiety, subsequent steps would be required to add the methyl group at the 3-position.
Table 1: Selected Synthetic Methods Incorporating 4-Methoxyphenyl Moieties
| Method | Key Reactants | Reagents/Catalyst | Key Features |
|---|---|---|---|
| Friedländer Condensation researchgate.net | 2-Aminobenzophenone, p-Methoxyacetophenone | Diphenylphosphate, m-cresol | One-pot synthesis of highly substituted quinolines. |
| Povarov Reaction mdpi.com | p-Anisidine, p-Chlorobenzaldehyde, Methyl isoeugenol | BF3·OEt2, I2-DMSO | Three-component reaction for building diaryl-substituted quinolines. |
Syntheses can also commence from a methyl-substituted quinoline, such as quinaldine (B1664567) (2-methylquinoline) or its derivatives. These precursors can then be further functionalized to introduce the 2-aryl group.
One established method is the Perkin condensation, which involves the reaction of 2-methylquinolines with aromatic aldehydes. rsc.org This can be used to synthesize (E)-2-styrylquinolines, which are precursors that can be further modified. Another approach involves the direct functionalization of the C(sp³)–H bonds of the methyl group. nih.gov For example, a metal-free tandem cyclization strategy has been developed to synthesize quinoline derivatives from 2-methylquinolines and 2-styrylanilines, activated by iodine and tert-butyl hydroperoxide (TBHP). nih.gov
The reactivity of the methyl group in 2-methylquinolines can be harnessed for condensation reactions. An acetic acid-catalyzed nucleophilic addition of 2-methylquinolines to aldehydes in water has been described to prepare a series of hydroxyquinolines, demonstrating the utility of this precursor in forming new carbon-carbon bonds. researchgate.net
Furthermore, the initial synthesis of the required methyl quinoline precursor itself is well-established. Methods like the Skraup–Doebner–Miller synthesis, which reacts an aromatic amine with an α,β-unsaturated aldehyde (like crotonaldehyde (B89634) to install the methyl group), are commonly used. rsc.org A metal-free method for synthesizing 2-methylquinolines involves the condensation of anilines with vinyl ethers, catalyzed by a catalytic amount of iodine. researchgate.net
Table 2: Selected Synthetic Methods Using Methyl Quinoline Precursors
| Method | Key Reactants | Reagents/Catalyst | Product Type |
|---|---|---|---|
| C(sp³)–H Functionalization nih.gov | 2-Methylquinoline (B7769805), 2-Styrylaniline | I₂, TBHP, DMSO | Functionalized Quinoline Derivatives |
| Perkin Condensation rsc.org | 2-Methylquinoline, Aromatic Aldehyde | Acetic anhydride | (E)-2-Styrylquinolines |
| Nucleophilic Addition researchgate.net | 2-Methylquinoline, Aldehyde | Acetic acid, Water | Hydroxyquinolines |
Achieving specific substitution patterns, such as the 2,3-disubstitution of the target compound, requires high regioselectivity. Several modern synthetic methods offer excellent control over the placement of functional groups.
Ruthenium-catalyzed three-component deaminative coupling reactions provide a step-efficient pathway to 2,3-disubstituted quinolines. nih.govrsc.org This method combines anilines, aldehydes, and amines, with the catalyst facilitating the formation of the desired quinoline product through a sequence involving imine formation and deaminative annulation. nih.gov
Another strategy involves the electrophilic cyclization of N-(2-alkynyl)anilines. nih.gov This 6-endo-dig cyclization, promoted by electrophiles like iodine monochloride (ICl), iodine (I₂), or bromine (Br₂), yields 3-halo-quinolines. The halogen at the 3-position can then be used as a handle for further functionalization, for example, via cross-coupling reactions to install the methyl group.
Regioselectivity is also a key consideration when starting with polysubstituted precursors. For instance, the synthesis of 2-alkynyl-4-arylquinolines has been achieved from 2,4-dichloroquinoline. nih.gov A Pd/C-mediated Sonogashira coupling reaction occurs selectively at the C-2 position due to the higher reactivity of the chloro group at the azomethine carbon. The remaining chloro group at C-4 can then undergo a subsequent Suzuki coupling to introduce an aryl group. nih.gov This stepwise, regioselective approach allows for the controlled synthesis of specifically substituted quinolines.
Table 3: Selected Regio- and Diastereoselective Synthetic Methods
| Method | Key Reactants | Reagents/Catalyst | Key Features |
|---|---|---|---|
| Ru-Catalyzed Coupling nih.gov | Aniline, Aldehyde, Allylamine | (PCy₃)₂(CO)RuHCl | Step-efficient three-component synthesis of 2,3-disubstituted quinolines. |
| Electrophilic Cyclization nih.gov | N-(2-Alkynyl)aniline | ICl, NaHCO₃ | Forms a 3-haloquinoline intermediate for further functionalization. |
Chemical Transformations and Reactivity of 2 4 Methoxyphenyl 3 Methylquinoline
Electrophilic Substitution Reactions
Electrophilic aromatic substitution (EAS) on the quinoline (B57606) ring system is generally directed to the benzene (B151609) portion of the molecule, as the pyridine (B92270) ring is deactivated by the electron-withdrawing effect of the nitrogen atom. researchgate.net For unsubstituted quinoline, electrophilic attack typically occurs at the C5 and C8 positions. iust.ac.ir
| Reaction | Reagents | Expected Major Products |
| Nitration | HNO₃ / H₂SO₄ | 2-(4-Methoxyphenyl)-3-methyl-5-nitroquinoline and 2-(4-Methoxyphenyl)-3-methyl-8-nitroquinoline |
| Halogenation | Br₂ / FeBr₃ | 5-Bromo-2-(4-methoxyphenyl)-3-methylquinoline and 8-Bromo-2-(4-methoxyphenyl)-3-methylquinoline |
| Sulfonation | SO₃ / H₂SO₄ | 2-(4-Methoxyphenyl)-3-methylquinoline-5-sulfonic acid and this compound-8-sulfonic acid |
| Friedel-Crafts Acylation | RCOCl / AlCl₃ | 5-Acyl-2-(4-methoxyphenyl)-3-methylquinoline and 8-Acyl-2-(4-methoxyphenyl)-3-methylquinoline |
It is important to note that Friedel-Crafts reactions on quinoline can be challenging due to the basicity of the nitrogen atom, which can coordinate with the Lewis acid catalyst, thereby deactivating the ring system. wikipedia.org
Nucleophilic Substitution Reactions
The electron-deficient nature of the pyridine ring in quinoline makes it susceptible to nucleophilic attack, particularly at the C2 and C4 positions. researchgate.net In this compound, the C2 position is already substituted. Therefore, nucleophilic substitution is most likely to occur at the C4 position, should a suitable leaving group be present.
Direct nucleophilic substitution of hydrogen is rare but can be achieved with powerful nucleophiles like organometallic reagents or under oxidative conditions (ONSH). A more common strategy involves the introduction of a good leaving group, such as a halogen, at the C4 position. The resulting 4-halo-2-(4-methoxyphenyl)-3-methylquinoline would then be susceptible to displacement by various nucleophiles.
| Nucleophile | Reagent Example | Potential Product (from a 4-halo precursor) |
| Alkoxide | Sodium methoxide (B1231860) (NaOMe) | 4-Methoxy-2-(4-methoxyphenyl)-3-methylquinoline |
| Amine | Ammonia (NH₃) or primary/secondary amines | 4-Amino-2-(4-Methoxyphenyl)-3-methylquinoline derivatives |
| Thiolate | Sodium thiophenoxide (NaSPh) | 2-(4-Methoxyphenyl)-3-methyl-4-(phenylthio)quinoline |
The reaction proceeds via an addition-elimination mechanism, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org The presence of electron-withdrawing groups on the quinoline ring would further activate the system towards nucleophilic attack.
Oxidative Reactions of the Quinoline Core
The quinoline core of this compound can undergo oxidation under various conditions, leading to different products depending on the oxidant and reaction parameters.
One of the characteristic reactions of the quinoline ring is its behavior towards strong oxidizing agents. For instance, treatment with alkaline potassium permanganate (B83412) (KMnO₄) can lead to the oxidative cleavage of the benzene ring, yielding a pyridine-2,3-dicarboxylic acid, known as quinolinic acid. researchgate.net This reaction demonstrates the relative stability of the pyridine ring under these conditions.
Another common oxidative transformation is the N-oxidation of the quinoline nitrogen. This is typically achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). The resulting this compound N-oxide exhibits altered reactivity compared to the parent molecule, particularly in facilitating substitution at the C2 and C4 positions. nih.gov
| Reaction Type | Reagent | Product |
| Ring Cleavage | Alkaline KMnO₄ | 2-(4-Methoxyphenyl)-3-methylpyridine-5,6-dicarboxylic acid (expected) |
| N-Oxidation | m-CPBA | This compound N-oxide |
Additionally, microbial degradation of quinolines often proceeds via hydroxylation, typically at the 2-position to form 2-quinolinones. libretexts.org
Reductive Transformations
The quinoline ring system can be selectively reduced, most commonly leading to the formation of 1,2,3,4-tetrahydroquinoline (B108954) derivatives. This transformation saturates the pyridine portion of the ring system while leaving the benzene and the 2-aryl substituent intact. A variety of reducing agents and conditions can be employed to achieve this.
Catalytic hydrogenation is a widely used method, employing catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or ruthenium-based catalysts under a hydrogen atmosphere. vanderbilt.eduontosight.ai These reactions are often performed under mild to moderate temperatures and pressures.
Chemical reduction methods are also effective. Reagents like sodium borohydride (B1222165) (NaBH₄) in the presence of an acid (e.g., acetic acid) or with transition metal salts (e.g., NiCl₂), sodium cyanoborohydride (NaCNBH₃), and Hantzsch esters in the presence of a catalyst can selectively reduce the pyridine ring. nih.govnih.gov Gold nanoparticles supported on TiO₂ have also been shown to catalyze the reduction of quinolines using hydrosilanes and ethanol. mdpi.com
| Reducing System | Conditions | Product |
| Catalytic Hydrogenation | H₂, Pd/C, Ethanol | 2-(4-Methoxyphenyl)-3-methyl-1,2,3,4-tetrahydroquinoline |
| Borohydride Reduction | NaBH₄, Acetic Acid | 2-(4-Methoxyphenyl)-3-methyl-1,2,3,4-tetrahydroquinoline |
| Hydrosilane Reduction | PhMe₂SiH, Ethanol, Au/TiO₂ catalyst | 2-(4-Methoxyphenyl)-3-methyl-1,2,3,4-tetrahydroquinoline |
| Tandem Reduction-Alkylation | Hantzsch ester, Aldehyde, Boronic acid catalyst | N-Alkyl-2-(4-methoxyphenyl)-3-methyl-1,2,3,4-tetrahydroquinoline |
These reductive transformations are valuable as the resulting tetrahydroquinoline core is a prevalent motif in many biologically active compounds. nih.gov
Functionalization of Peripheral Substituents
The methyl group at the C3 position of this compound is a site for potential functionalization through C(sp³)–H activation. Transition metal-catalyzed reactions have emerged as powerful tools for the direct conversion of C-H bonds into C-C or C-heteroatom bonds. acs.org
While C-H activation of methyl groups at the C2 and C8 positions of quinoline is well-documented, often facilitated by chelation assistance from the quinoline nitrogen, functionalization of the C3-methyl group is also achievable. libretexts.orgtandfonline.com Various transition metals, including palladium, rhodium, and copper, can catalyze these transformations. acs.orglibretexts.orgwikipedia.org
These reactions typically involve the oxidative addition of the metal catalyst into the C-H bond, followed by coupling with an appropriate partner. This allows for the introduction of a wide range of functional groups.
| Reaction Type | Catalyst System | Coupling Partner | Product Type |
| Alkylation | Ru, Ni, Co, or Mn complexes | Alcohols | Chain-elongated alkyl quinoline |
| Arylation | Pd(OAc)₂ | Diaryliodonium salts | 3-(Arylmethyl)-2-(4-methoxyphenyl)quinoline |
| Addition to Carbonyls | Catalyst-free or Lewis acid | Tryptanthrins, Isatins | 3-(Hydroxyalkyl)-substituted quinolines |
| Amidation | Copper catalysts | Amines | Quinoline-3-carboxamides |
The 2-(4-methoxyphenyl) substituent offers another handle for modifying the molecule. The methoxy (B1213986) group can be cleaved to reveal a phenol, and the phenyl ring itself can undergo electrophilic substitution.
Demethylation: The ether linkage of the methoxy group can be cleaved to yield the corresponding phenol, 2-(4-hydroxyphenyl)-3-methylquinoline. This transformation is typically achieved using strong acids like HBr, or with Lewis acids such as BBr₃ or AlCl₃. nih.gov Reagents like trimethylsilyl (B98337) iodide (TMSI) have also been employed for the selective demethylation of methoxyquinolines.
Electrophilic Substitution on the Phenyl Ring: The 4-methoxyphenyl (B3050149) group is highly activated towards electrophilic aromatic substitution. The methoxy group is a strong ortho-, para-director. Since the para position is blocked by the quinoline ring, electrophilic attack will be directed to the positions ortho to the methoxy group (i.e., the 3' and 5' positions of the phenyl ring).
| Reaction | Reagents | Expected Major Product |
| Demethylation | BBr₃ or HBr | 2-(4-Hydroxyphenyl)-3-methylquinoline |
| Nitration | HNO₃ / H₂SO₄ | 2-(3-Nitro-4-methoxyphenyl)-3-methylquinoline |
| Halogenation | Br₂ / Acetic Acid | 2-(3-Bromo-4-methoxyphenyl)-3-methylquinoline |
These modifications allow for the synthesis of a diverse library of derivatives from the parent this compound scaffold, enabling the fine-tuning of its chemical and physical properties.
Structural Elucidation and Conformational Analysis of 2 4 Methoxyphenyl 3 Methylquinoline
Experimental Structural Determination Techniques
Experimental approaches to structural elucidation rely on the interaction of molecules with various forms of energy. Techniques such as X-ray diffraction provide a definitive map of electron density in the solid state, while spectroscopic methods probe the energy levels of nuclei and chemical bonds, revealing structural details in different phases.
While specific crystallographic data for 2-(4-Methoxyphenyl)-3-methylquinoline is not available in the surveyed literature, studies on analogous quinoline (B57606) structures provide valuable insights into the expected structural features. For instance, related quinoline derivatives often crystallize in common space groups like the monoclinic P21/c system. chemmethod.com The analysis of these related structures is crucial for predicting the solid-state conformation and packing motifs of the title compound.
Table 1: Representative Crystal System Data for Structurally Related Quinoline Derivatives
| Compound | Crystal System | Space Group | Reference |
|---|---|---|---|
| A novel quinoline dicarbamic acid derivative | Monoclinic | P21/c | chemmethod.com |
| 5-nitroquinolin-8-yl-3-bromobenzoate | Monoclinic | P 21/n | researchgate.net |
| Benzyl 4-([1,1'-biphenyl]-4-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate | - | - | tandfonline.com |
Spectroscopic techniques are indispensable for confirming molecular structure, particularly in the solution state. These methods probe the absorption of electromagnetic radiation by a molecule, providing a fingerprint based on its unique atomic and electronic configuration.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of organic compounds in solution. nih.govyoutube.com By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for each unique proton. The aromatic protons on the quinoline and methoxyphenyl rings would typically appear in the downfield region (δ 7.0–8.5 ppm). The methoxy (B1213986) group (–OCH₃) protons would present as a sharp singlet around δ 3.8–4.0 ppm, while the methyl group (–CH₃) at the C3 position of the quinoline ring would also appear as a singlet, but further upfield (approximately δ 2.2–2.7 ppm).
¹³C NMR: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For the title compound, 17 distinct carbon signals are expected. The spectrum would show signals for the aromatic carbons, with quaternary carbons appearing at different chemical shifts than protonated carbons. The methoxy carbon signal is anticipated around δ 55 ppm, and the methyl carbon signal would be observed in the upfield region (δ 15–25 ppm).
2D-NMR: Two-dimensional NMR experiments, such as COSY, HSQC, and HMBC, are essential for the unambiguous assignment of all proton and carbon signals, especially for complex aromatic systems. nih.govmdpi.com COSY (Correlation Spectroscopy) identifies proton-proton coupling networks, while HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons. The HMBC (Heteronuclear Multiple Bond Correlation) experiment is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons, which helps to piece together the entire molecular structure. mdpi.com
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| Quinoline-H | ~ 7.4 - 8.2 | ~ 120 - 150 |
| Methoxyphenyl-H | ~ 7.0 - 7.8 | ~ 114 - 160 |
| -OCH₃ | ~ 3.9 | ~ 55.4 |
| -CH₃ | ~ 2.4 | ~ 18 - 20 |
Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). mdpi.com For this compound, the FTIR spectrum would display characteristic bands corresponding to its structural components. Key absorptions include aromatic C-H stretching vibrations above 3000 cm⁻¹, aliphatic C-H stretching from the methyl and methoxy groups just below 3000 cm⁻¹, and C=C and C=N stretching vibrations from the quinoline and phenyl rings in the 1620–1450 cm⁻¹ region. scialert.net The strong C-O stretching vibration of the aryl ether (methoxy group) is expected to appear in the 1250–1200 cm⁻¹ range.
Table 3: Expected Characteristic FTIR Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch | 3100 - 3000 |
| Aliphatic C-H Stretch (-CH₃, -OCH₃) | 3000 - 2850 |
| C=N / C=C Ring Stretch (Quinoline, Phenyl) | 1620 - 1450 |
| C-O Stretch (Aryl Ether) | 1260 - 1200 (strong) |
| C-H Out-of-Plane Bending | 900 - 675 |
Raman spectroscopy is a vibrational spectroscopy technique that serves as a valuable complement to FTIR. sapub.org It detects vibrations that cause a change in the polarizability of a molecule. For aromatic compounds like this compound, Raman spectroscopy is particularly effective for observing the symmetric vibrations of the aromatic rings, which often produce strong and sharp signals. The C=C stretching modes of the quinoline and phenyl rings are typically prominent in the Raman spectrum. While specific experimental Raman data for the title compound is limited, the technique is crucial for a complete vibrational analysis. jyoungpharm.org
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of a compound and, through fragmentation analysis, offers clues about its structure. mcmaster.ca For this compound (C₁₇H₁₅NO), the molecular weight is 249.31 g/mol .
Electron Ionization (EI-MS): In EI-MS, a high-energy electron beam ionizes the molecule, often leading to a distinct fragmentation pattern that can serve as a molecular fingerprint. Common fragmentations for methoxy-substituted quinolines include the loss of a methyl radical (•CH₃, M-15) or a formyl radical (•CHO, M-29). cdnsciencepub.com
Electrospray Ionization (ESI-MS): ESI is a soft ionization technique that typically produces a protonated molecular ion ([M+H]⁺) at m/z 250.12. nih.gov This method is particularly useful for confirming the molecular weight with minimal fragmentation.
High-Resolution Mass Spectrometry (HRMS): HRMS can determine the mass of an ion with extremely high accuracy (typically to four or five decimal places). This allows for the unambiguous determination of the elemental formula of the molecular ion, confirming that the observed mass corresponds to C₁₇H₁₅NO. nih.gov
Table 4: Mass Spectrometry Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₇H₁₅NO |
| Exact Mass | 249.1154 u |
| Expected [M+H]⁺ (ESI-MS) | 250.1226 |
Molecular Geometry and Stereochemistry
Quinoline Ring Planarity and Puckering
The quinoline ring is an aromatic bicyclic heterocycle, which suggests a predominantly planar geometry. However, substitutions on the ring can induce minor deviations from perfect planarity. In complex substituted quinolines, the fused pyridine (B92270) and benzene (B151609) rings may not be perfectly coplanar. For instance, studies on similarly substituted quinoline systems have shown that the quinoline ring system can exhibit slight puckering.
In one detailed analysis of a related quinoline derivative, the pyridine ring was found to adopt a slight screw-boat conformation. iucr.org Specific atoms within the quinoline core deviated from the mean plane of the ring system, indicating a distortion from ideal planarity. iucr.org For example, the C2 and C4 atoms were displaced from the mean plane by -0.110 Å and 0.125 Å, respectively. iucr.org Such deviations, though small, can have a significant impact on the molecule's crystal packing and intermolecular interactions. The mean plane of the pyridine ring can also form a dihedral angle with the mean plane of the benzene portion of the quinoline moiety, further quantifying the degree of non-planarity. iucr.org
Table 1: Example of Quinoline Ring Puckering Parameters in a Substituted Quinoline Derivative
| Parameter | Value |
|---|---|
| Deviation of Atom C2 from mean plane | -0.110 (3) Å |
| Deviation of Atom C4 from mean plane | 0.125 (3) Å |
| Dihedral angle between Pyridine/Benzene mean planes | 7.49 (13)° |
Data derived from a study on 4-(3,4-dimethylanilino)-N-(3,4-dimethylphenyl)quinoline-3-carboxamide and is presented as an illustrative example of quinoline ring non-planarity. iucr.org
Conformational Analysis of Substituents
3-Methyl Group: The methyl group at the C3 position is a simple alkyl substituent. It is sp³ hybridized and exhibits free rotation around the C3-C(methyl) single bond. Its orientation is likely to be staggered with respect to the adjacent bonds to minimize steric strain.
2-(4-Methoxyphenyl) Group: The conformational freedom of the 4-methoxyphenyl (B3050149) group is more restricted. It can rotate around the single bond connecting its C1' atom to the C2 atom of the quinoline ring. The preferred conformation is a balance between two opposing factors: the tendency for the two aromatic rings (quinoline and phenyl) to be coplanar to maximize π-system conjugation, and the steric hindrance between the phenyl ring's ortho hydrogens and the 3-methyl group. The methoxy group itself also has rotational freedom around the C4'-O bond.
Dihedral Angles and Torsional Barriers
The relative orientation of the quinoline and methoxyphenyl rings is best described by the dihedral angle between the planes of the two aromatic systems. Due to steric hindrance from the 3-methyl group, a completely coplanar arrangement is unlikely.
In related structures of 2-arylquinolines, the dihedral angle between the quinoline and the aryl ring is typically significant, indicating a twisted conformation. For example, in a crystal structure of a 2-(2-chloro-8-methylquinolin-3-yl) derivative, the dihedral angle between the quinoline and a phenyl substituent was reported to be substantial, indicating a non-planar arrangement. nih.gov The energy required to rotate the methoxyphenyl group relative to the quinoline ring is known as the torsional barrier. This barrier is influenced by the steric clash and the loss of π-conjugation as the molecule moves away from a planar conformation.
Table 2: Example Dihedral Angles in Related Substituted Quinoline Compounds
| Compound | Rings | Dihedral Angle (°) |
|---|---|---|
| 2-(2-Chloro-8-methylquinolin-3-yl)-4-phenyl-1,2-dihydroquinazoline | Quinoline Benzene Ring / Phenyl Ring | 79.80 (4) |
| 4-(3,4-dimethylanilino)-N-(3,4-dimethylphenyl)quinoline-3-carboxamide | Quinoline Ring / Anilino Ring | 59.16 (11) |
Note: These values are from different, but structurally related, molecules and illustrate the typical non-planar orientation of substituents on a quinoline core. iucr.orgnih.gov
Intermolecular Interactions and Crystal Packing
In the solid state, molecules of this compound arrange themselves into a stable, repeating three-dimensional lattice. This crystal packing is governed by a network of non-covalent intermolecular interactions.
Hydrogen Bonding Networks
The structure of this compound lacks conventional hydrogen bond donors such as O-H or N-H groups. Therefore, it cannot form strong, classical hydrogen bonds. However, the molecule possesses several hydrogen bond acceptors, namely the nitrogen atom of the quinoline ring and the oxygen atom of the methoxy group.
Van der Waals Interactions
Given the highly aromatic nature of the molecule, van der Waals forces, particularly π-π stacking interactions, are expected to be a dominant feature of the crystal packing. These interactions occur between the electron-rich π-systems of the quinoline and methoxyphenyl rings of adjacent molecules.
The crystal structures of similar aromatic compounds often feature parallel-displaced or T-shaped π-stacking arrangements to maximize attractive forces. In the crystal packing of related quinolinyl compounds, π-π interactions with centroid-centroid distances around 3.5 to 3.7 Å have been observed, confirming their role in stabilizing the lattice. nih.govnih.gov These stacking interactions, along with other weak forces like C-H···π interactions, contribute significantly to the cohesion and thermodynamic stability of the crystalline solid. nih.govmdpi.com
Theoretical and Computational Investigations of 2 4 Methoxyphenyl 3 Methylquinoline
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern chemical research, enabling the prediction of molecular properties with high accuracy. These methods solve the Schrödinger equation for a given molecule, providing detailed information about its energy, structure, and electronic distribution. For complex organic molecules like 2-(4-Methoxyphenyl)-3-methylquinoline, these computational approaches are invaluable for elucidating characteristics that may be difficult to measure experimentally.
Density Functional Theory (DFT) has become a primary method for investigating the ground-state properties of molecules due to its favorable balance of accuracy and computational cost. DFT calculations for this compound typically utilize functionals like B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, and a suitable basis set to model the molecule's electronic structure and predict its properties.
The first step in most computational studies is to determine the molecule's most stable three-dimensional structure, known as the optimized geometry. This is achieved by finding the minimum energy conformation on the potential energy surface. For this compound, DFT calculations predict specific bond lengths, bond angles, and dihedral angles that define its spatial arrangement. The geometry reveals a non-planar structure, with a notable dihedral angle between the quinoline (B57606) ring system and the 4-methoxyphenyl (B3050149) group. This twist is a result of steric hindrance and electronic interactions between the two aromatic systems.
Interactive Table: Selected Optimized Geometrical Parameters for this compound
| Parameter | Bond/Angle | Value (Å or °) |
| Bond Length | C-C (quinoline) | ~1.37 - 1.42 Å |
| Bond Length | C-N (quinoline) | ~1.32 - 1.38 Å |
| Bond Length | C-C (phenyl) | ~1.39 - 1.41 Å |
| Bond Length | C-O (methoxy) | ~1.36 Å |
| Bond Length | C-C (inter-ring) | ~1.49 Å |
| Bond Angle | C-N-C (quinoline) | ~117° |
| Bond Angle | C-C-C (quinoline) | ~118° - 122° |
| Dihedral Angle | Quinoline-Phenyl | ~45° - 55° |
Once the optimized geometry is obtained, vibrational frequency analysis can be performed. These calculations predict the frequencies of the normal modes of vibration, which correspond to the absorption peaks observed in infrared (IR) and Raman spectra. The predicted spectrum for this compound shows characteristic bands for C-H stretching in the aromatic rings, C-C and C=N stretching vibrations within the quinoline system, and the distinctive C-O stretching of the methoxy (B1213986) group. Comparing the theoretically predicted spectrum with experimental data is a standard method for confirming the structure of a synthesized compound.
Interactive Table: Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |
| C-H Stretch (Aromatic) | Quinoline, Phenyl | 3050 - 3150 |
| C-H Stretch (Methyl) | -CH₃ | 2900 - 3000 |
| C=N Stretch | Quinoline | 1610 - 1640 |
| C=C Stretch (Aromatic) | Quinoline, Phenyl | 1450 - 1600 |
| C-O Stretch (Asymmetric) | Methoxy | 1240 - 1260 |
| C-O Stretch (Symmetric) | Methoxy | 1020 - 1040 |
| C-H Out-of-Plane Bend | Aromatic | 750 - 900 |
Note: These are characteristic frequency ranges predicted by DFT calculations for the specified functional groups. The values are often scaled to better match experimental results.
Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO is an electron acceptor. For this compound, the HOMO is typically localized over the electron-rich methoxyphenyl and quinoline rings, while the LUMO is distributed primarily across the quinoline system.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's kinetic stability and chemical reactivity. A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.
Interactive Table: FMO Properties of this compound
| Property | Description | Predicted Value (eV) |
| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -5.5 to -6.0 |
| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -1.5 |
| ΔE (Gap) | E(LUMO) - E(HOMO) | 4.0 to 4.8 |
Note: Values are representative based on DFT/B3LYP calculations for structurally related quinoline derivatives.
A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. It is plotted on the molecule's electron density surface, using a color scale to indicate electrostatic potential values. Red regions signify areas of high electron density and negative potential, which are susceptible to electrophilic attack. Blue regions indicate electron-deficient areas with positive potential, prone to nucleophilic attack. Green and yellow areas represent neutral or weakly polar regions.
In the MEP map of this compound, the most negative potential (red) is concentrated around the nitrogen atom of the quinoline ring and the oxygen atom of the methoxy group, identifying them as primary sites for electrophilic interaction. The hydrogen atoms of the aromatic rings exhibit a positive potential (blue), making them potential sites for weak intermolecular interactions.
Global and local reactivity descriptors, derived from DFT calculations, offer quantitative measures of a molecule's reactivity.
Global Reactivity Descriptors: These parameters describe the reactivity of the molecule as a whole.
Electronegativity (χ): Measures the ability of a molecule to attract electrons.
Chemical Hardness (η): Indicates resistance to change in electron distribution. A harder molecule has a larger HOMO-LUMO gap.
Chemical Softness (S): The reciprocal of hardness, representing the molecule's polarizability.
Interactive Table: Global Reactivity Descriptors
| Descriptor | Formula | Predicted Value (eV) |
| Electronegativity (χ) | -(E_HOMO + E_LUMO)/2 | 3.25 - 3.75 |
| Chemical Hardness (η) | (E_LUMO - E_HOMO)/2 | 2.0 - 2.4 |
| Chemical Softness (S) | 1 / (2η) | 0.21 - 0.25 |
Note: These values are calculated from the representative HOMO and LUMO energies listed previously.
Local Reactivity Descriptors: These descriptors pinpoint the most reactive sites within the molecule.
Fukui Functions: The Fukui function is a key local descriptor that indicates the change in electron density at a specific point in the molecule when an electron is added or removed. It helps identify the most likely sites for nucleophilic attack (f⁺), electrophilic attack (f⁻), and radical attack (f⁰). For this compound, calculations of the Fukui function would likely confirm that the quinoline nitrogen and specific carbon atoms on the rings are the most reactive centers.
Density Functional Theory (DFT) for Ground State Properties
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a computational method used to study intramolecular and intermolecular bonding and interaction among bonds in a molecule. It provides a localized, Lewis-like description of the electronic structure, which is useful for interpreting chemical phenomena such as hyperconjugation and charge transfer.
The NBO method analyzes the filled (donor) and empty (acceptor) orbitals to quantify the stabilizing interactions between them. The stabilization energy, E(2), associated with the delocalization of electron density from a donor NBO to an acceptor NBO is calculated using second-order perturbation theory. A higher E(2) value indicates a stronger interaction.
A study on a similar derivative, 2-Chloro-7-Methylquinoline-3-Carbaldehyde, demonstrated that π-π* orbital interactions within the ring systems are key stabilizing factors. dergi-fytronix.com For this compound, the key donor-acceptor interactions would similarly involve the lone pairs of the heteroatoms and the π-systems of the aromatic rings.
Table 1: Selected Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for this compound (Representative Data)
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
|---|---|---|
| LP (1) N | π(C-C)quinoline | 25.8 |
| LP (2) O | π(C-C)phenyl | 21.5 |
| π(C-C)quinoline | π(C-C)quinoline | 19.7 |
| π(C-C)phenyl | π(C-C)quinoline | 15.3 |
Note: Data are representative examples based on typical values for similar quinoline derivatives and are intended for illustrative purposes.
These interactions, particularly the delocalization from the methoxy group's oxygen lone pair into the phenyl ring and subsequently into the quinoline system, are crucial for stabilizing the molecule and influencing its electronic properties.
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties
Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum chemical method used to investigate the electronic excited states of molecules. mdpi.com It is widely employed to predict UV-Vis absorption spectra and to understand the nature of electronic transitions, which is fundamental to characterizing a molecule's photophysical behavior. researchgate.netrsc.org
TD-DFT calculations can accurately predict the vertical excitation energies and corresponding oscillator strengths (f) of electronic transitions. These values correspond to the maximum absorption wavelengths (λmax) and intensities of bands in an experimental UV-Vis spectrum. The calculations are typically performed using a hybrid functional, such as B3LYP, combined with a suitable basis set like 6-311+G(d,p). mdpi.com
For this compound, the predicted UV-Vis spectrum is expected to show intense absorption bands in the UV region, characteristic of π → π* transitions within the conjugated aromatic system. researchgate.net The primary electronic transitions typically involve the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Analysis of these frontier molecular orbitals shows that the HOMO is often localized on the electron-rich methoxyphenyl and quinoline moieties, while the LUMO is distributed across the quinoline core. This suggests that the main absorption bands arise from intramolecular charge transfer (ICT) from the methoxyphenyl group to the quinoline system. rsc.org
Table 2: Calculated UV-Vis Spectral Data for this compound using TD-DFT/B3LYP (Representative Data)
| λmax (nm) | Excitation Energy (eV) | Oscillator Strength (f) | Major Contribution |
|---|---|---|---|
| 325 | 3.81 | 0.45 | HOMO → LUMO (95%) |
| 270 | 4.59 | 0.31 | HOMO-1 → LUMO (88%) |
| 245 | 5.06 | 0.22 | HOMO → LUMO+1 (75%) |
Note: Data are representative examples based on typical values for similar quinoline derivatives and are intended for illustrative purposes.
The good correlation between theoretically calculated spectra and experimental data for similar compounds validates the use of TD-DFT for understanding the electronic properties of these systems. rsc.org
The photophysical properties of a molecule, such as its fluorescence emission and quantum yield, are governed by the nature of its excited states. springerprofessional.de TD-DFT provides essential insights into these properties by characterizing the geometry and electronic structure of the first excited state (S1).
Upon excitation from the ground state (S0) to the S1 state, molecules often undergo geometric relaxation, leading to an emission of light at a lower energy (longer wavelength) than the absorption. This difference between the absorption and emission maxima is known as the Stokes shift. researchgate.net For molecules like this compound, which exhibit ICT character, a significant Stokes shift is often observed, particularly in polar solvents. This is because the excited state is typically more polar than the ground state, leading to greater stabilization by the solvent. researchgate.net
Computational studies on related quinoline derivatives have shown that the introduction of electron-donating groups, such as a methoxy group, can enhance fluorescence quantum yields. rsc.org Conversely, groups that promote non-radiative decay pathways, like the nitro group, can lead to fluorescence quenching. rsc.org The photophysical behavior of this compound is therefore strongly influenced by the interplay between the electron-donating methoxy group and the extended π-system of the quinoline ring.
Non-Linear Optical (NLO) Properties Calculations
Non-linear optical (NLO) materials are of great interest for applications in photonics and optoelectronics, including frequency conversion and optical switching. springerprofessional.de The NLO response of a molecule is determined by its hyperpolarizability. DFT calculations are a reliable tool for predicting the NLO properties of organic molecules by computing the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). physchemres.orgresearchgate.net
Molecules with significant NLO activity typically possess a large dipole moment and are characterized by an electron donor-acceptor (D-A) structure connected by a π-conjugated bridge. nih.gov In this compound, the methoxyphenyl group acts as an electron donor, while the quinoline ring can be considered the acceptor, linked through a C-C single bond. This D-π-A arrangement facilitates intramolecular charge transfer upon excitation, which is a key requirement for a large second-order NLO response.
Table 3: Calculated NLO Properties of this compound using DFT/B3LYP (Representative Data)
| Property | Calculated Value |
|---|---|
| Dipole Moment (μ) (Debye) | 3.5 D |
| Mean Polarizability (α) (a.u.) | 2.5 x 10-23 esu |
| Total First Hyperpolarizability (βtot) (a.u.) | 6.8 x 10-30 esu |
Note: Data are representative examples based on typical values for similar organic NLO materials and are intended for illustrative purposes.
The calculated NLO properties suggest that this compound has potential as a candidate for NLO materials, driven by its inherent charge-transfer characteristics.
Molecular Modeling and Dynamics Simulations
Molecular modeling and simulation techniques are employed to study the three-dimensional structure and dynamic behavior of molecules. These methods are invaluable for understanding how a molecule's conformation influences its physical and chemical properties. mdpi.com
Conformational Space Exploration
The exploration of a molecule's conformational space is essential for identifying its most stable three-dimensional structure (global minimum) and other low-energy conformers. mdpi.com For this compound, the primary degree of conformational freedom is the rotation around the single bond connecting the quinoline ring and the 4-methoxyphenyl ring.
A potential energy surface (PES) scan can be performed by systematically rotating the dihedral angle (θ) defined by the atoms of the C(3)-C(2)-C(1')-C(2') bond system. By calculating the relative energy at each step of the rotation, one can identify the energy minima corresponding to stable conformers and the energy maxima corresponding to transition states.
The planarity of the molecule is a critical factor. A fully planar conformation would maximize π-conjugation between the two ring systems, which is electronically favorable. However, this planarity can be hindered by steric repulsion between the hydrogen atoms on the quinoline and phenyl rings. researchgate.net Consequently, the global minimum energy structure is likely a non-planar conformation where the phenyl ring is twisted by a certain angle relative to the quinoline ring, representing a compromise between electronic stabilization and steric hindrance.
Table 4: Relative Energies of Different Conformers of this compound (Representative Data)
| Conformer | Dihedral Angle (θ) | Relative Energy (kcal/mol) |
|---|---|---|
| Global Minimum | ~45° | 0.00 |
| Planar (Syn-eclipsed) | 0° | +3.5 |
| Perpendicular | 90° | +2.1 |
| Planar (Anti-eclipsed) | 180° | +3.8 |
Note: Data are representative examples based on typical conformational analysis of bi-aryl systems and are intended for illustrative purposes.
Identifying the lowest energy conformer is the crucial first step for all subsequent theoretical calculations, as this structure is the most representative of the molecule's state under experimental conditions. mdpi.com
Mechanistic Studies of Reactions Involving 2 4 Methoxyphenyl 3 Methylquinoline
Proposed Reaction Pathways for Synthesis
The formation of the quinoline (B57606) ring in the Friedländer synthesis is generally understood to proceed through a sequence of condensation, cyclization, and dehydration steps. However, the precise order of these events has been debated, leading to two primary proposed mechanistic pathways, particularly under the acidic or basic conditions typically employed. wikipedia.orgresearchgate.netyoutube.com
To form 2-(4-Methoxyphenyl)-3-methylquinoline, the typical reactants would be a 2-aminoaryl ketone (e.g., 2-aminoacetophenone) and an α-aryl ketone (1-(4-methoxyphenyl)propan-1-one).
Pathway A: Aldol (B89426) Condensation First
This pathway proposes that the initial step is an intermolecular aldol-type condensation between the two carbonyl partners. cdnsciencepub.comcdnsciencepub.com
Aldol Addition: The reaction begins with a base- or acid-catalyzed aldol addition. The α-methylene group of 1-(4-methoxyphenyl)propan-1-one is deprotonated to form an enolate (under basic conditions) or the carbonyl is protonated to facilitate nucleophilic attack by the enol form (under acidic conditions). This enolate/enol then attacks the carbonyl group of the 2-aminoaryl ketone.
Formation of Aldol Adduct: This nucleophilic addition results in the formation of a β-hydroxy carbonyl compound, known as the aldol adduct.
Dehydration: The aldol adduct readily undergoes dehydration (elimination of a water molecule) to yield a conjugated α,β-unsaturated carbonyl compound (an enone).
Cyclization and Aromatization: The amino group then attacks the β-carbon of the enone system in an intramolecular Michael-type addition. Subsequent dehydration and aromatization lead to the final quinoline product. wikipedia.org
Pathway B: Schiff Base Formation First
The alternative pathway posits that the initial reaction is the condensation between the amino group of the 2-aminoaryl ketone and the carbonyl group of the α-aryl ketone. wikipedia.orgscribd.com
Imine/Schiff Base Formation: The nucleophilic amino group of the 2-aminoaryl ketone attacks the carbonyl carbon of 1-(4-methoxyphenyl)propan-1-one. This is followed by dehydration to form an imine or Schiff base intermediate.
Tautomerization: The imine can tautomerize to form an enamine, which is a key intermediate for the subsequent cyclization.
Intramolecular Cyclization: The enamine then undergoes an intramolecular cyclization. The enamine's α-carbon attacks the carbonyl group of the original 2-aminoaryl ketone moiety.
Dehydration: The resulting cyclic intermediate eliminates a molecule of water to form the stable, aromatic quinoline ring. nih.gov
Detailed mechanistic studies suggest that under typical acidic or basic conditions, the reaction is initiated by a slow intermolecular aldol condensation (Pathway A), followed by rapid cyclization and dehydration. researchgate.netcdnsciencepub.com The alternative Schiff base pathway (Pathway B) may operate under specific conditions, for instance, when certain Lewis acid catalysts are employed. cdnsciencepub.com
Investigations of Reaction Intermediates
The direct detection of intermediates in the Friedländer synthesis is challenging because they are often short-lived and react quickly to form the subsequent species in the pathway. researchgate.netcdnsciencepub.com However, their existence is inferred from trapping experiments, isotopic labeling studies, and the observation of side products under specific conditions.
Aldol Adducts and Enones: In the aldol-first pathway, the key intermediates are the aldol adduct and the subsequent α,β-unsaturated ketone (enone). While these species are generally too transient to be detected during a standard Friedländer reaction, it has been demonstrated that independently synthesized enones corresponding to the proposed intermediate can be converted into quinolines under the reaction conditions, supporting their role in the pathway. researchgate.netcdnsciencepub.com However, they are not typically observed as accumulated intermediates in the base-induced reaction. researchgate.net
Schiff Bases (Imines) and Enamines: The Schiff base-first pathway hinges on the formation of an imine, which then tautomerizes to an enamine. nih.govyoutube.com Schiff bases derived from 2-aminobenzaldehyde (B1207257) have been generated under special conditions, but they can exhibit different reactivity patterns than those seen in standard Friedländer condensations. cdnsciencepub.com The formation of an enamine as a productive intermediate is supported by reactions where related structures have been observed. researchgate.net The exchangeability of methylene (B1212753) protons adjacent to imine or enamine functionalities has been used as a tool to confirm these structures in mechanistic studies of other systems, a technique applicable here. nih.gov
The following table summarizes the key proposed intermediates and their roles in the synthesis of this compound.
| Intermediate | Associated Pathway | Role in the Reaction | Detectability |
|---|---|---|---|
| Aldol Adduct | Aldol Condensation First | Initial product of C-C bond formation between the two carbonyl reactants. | Very short-lived; not typically detected. cdnsciencepub.com |
| α,β-Unsaturated Ketone (Enone) | Aldol Condensation First | Formed after dehydration of the aldol adduct; substrate for intramolecular cyclization. | Short-lived; not detected as an intermediate in the base-induced reaction. researchgate.net |
| Schiff Base (Imine) | Schiff Base Formation First | Product of condensation between the amino group and a carbonyl group. | Can be generated under special conditions but may show different reactivity. cdnsciencepub.com |
| Enamine | Schiff Base Formation First | Tautomer of the Schiff base; acts as the nucleophile in the ring-closing step. | Inferred from reactivity; analogous structures have been observed in related reactions. researchgate.net |
Catalytic Mechanisms
Catalysts are crucial in the Friedländer synthesis for enhancing reaction rates and improving yields. The reaction can be promoted by acids, bases, or Lewis acids, each operating through a distinct mechanism to facilitate the key steps of condensation and cyclization. wikipedia.orgjk-sci.com
Acid Catalysis Brønsted acids like p-toluenesulfonic acid (p-TsOH), hydrochloric acid, or trifluoroacetic acid are commonly used. wikipedia.orgresearchgate.net
Carbonyl Activation: The acid protonates the carbonyl oxygen of the 2-aminoaryl ketone, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack.
Enol Formation: The acid also catalyzes the tautomerization of the second carbonyl component (1-(4-methoxyphenyl)propan-1-one) to its enol form.
C-C Bond Formation: The enol attacks the activated carbonyl group, leading to the aldol adduct.
Dehydration: The acid facilitates the dehydration of the aldol adduct and the subsequent cyclized intermediate, driving the reaction towards the aromatic quinoline product.
Base Catalysis Bases such as sodium hydroxide (B78521), potassium hydroxide, or piperidine (B6355638) are used in the classical Friedländer reaction. researchgate.netnih.gov
Enolate Formation: The base abstracts an acidic α-proton from the methylene group of 1-(4-methoxyphenyl)propan-1-one, generating a nucleophilic enolate ion.
Nucleophilic Attack: The enolate attacks the carbonyl carbon of the 2-aminoaryl ketone to form an alkoxide intermediate (the aldol adduct).
Protonation and Dehydration: The alkoxide is protonated by the solvent, and subsequent base-assisted dehydration yields the enone, which then undergoes cyclization.
Lewis Acid Catalysis A wide range of Lewis acids, including metal salts like In(OTf)₃, uranyl acetate, and metal-organic frameworks (MOFs), have been shown to be effective catalysts. rsc.orgderpharmachemica.comias.ac.in
Dual Activation: The Lewis acid can coordinate to both the carbonyl oxygen of the 2-aminoaryl ketone and the carbonyl oxygen of the α-aryl ketone. This coordination enhances the electrophilicity of the carbonyl carbons and increases the acidity of the α-protons, facilitating both enol/enolate formation and nucleophilic attack.
Template Effect: In some cases, the Lewis acid may act as a template, bringing the two reactant molecules into close proximity and proper orientation for the reaction to occur, thereby accelerating the condensation step.
Facilitating Dehydration: The Lewis acid also coordinates to the hydroxyl groups of the intermediates, making them better leaving groups and promoting the necessary dehydration steps to form the final aromatic ring. ias.ac.in
| Catalyst Type | Examples | Primary Mechanistic Role | Reference |
|---|---|---|---|
| Brønsted Acid | p-TsOH, HCl, TFA | Activates carbonyl group by protonation; promotes enol formation and dehydration. | wikipedia.orgresearchgate.net |
| Base | NaOH, KOH, Piperidine | Generates nucleophilic enolate by deprotonation of the α-methylene group. | researchgate.netnih.gov |
| Lewis Acid | In(OTf)₃, Sc(OTf)₃, MOFs | Coordinates to carbonyl oxygens to activate reactants and facilitates dehydration. | rsc.orgias.ac.in |
| Heterogeneous | Amberlyst-15, Silica Nanoparticles | Provides solid acid sites for catalysis, allowing for easier catalyst recovery and reuse. | nih.govnih.gov |
Biological Activities and Mechanistic Insights of 2 4 Methoxyphenyl 3 Methylquinoline Derivatives
General Biological Significance of Quinoline (B57606) Scaffold
The quinoline scaffold, a fusion of a benzene (B151609) and a pyridine (B92270) ring, is a privileged structure in medicinal chemistry due to its wide range of pharmacological properties. nih.govnih.gov Quinoline and its derivatives have demonstrated a remarkable array of biological activities, establishing them as crucial components in the development of therapeutic agents. biointerfaceresearch.comnih.gov This versatility has led to the inclusion of the quinoline moiety in numerous marketed drugs. nih.gov
The broad spectrum of activities associated with the quinoline core includes:
Anticancer: Quinoline-based compounds have shown significant potential in oncology by targeting various mechanisms involved in cancer progression. rsc.orgorientjchem.org
Antimalarial: Historically, quinoline derivatives like quinine (B1679958) and chloroquine (B1663885) have been cornerstones in the treatment of malaria. biointerfaceresearch.comrsc.org
Antimicrobial: This class of compounds exhibits activity against a wide range of pathogens, including bacteria and fungi. rsc.orgnih.gov
Anti-inflammatory: Certain quinoline derivatives have demonstrated potent anti-inflammatory effects. biointerfaceresearch.comrsc.org
Antiviral: The quinoline scaffold has been explored for its potential in developing antiviral therapies. nih.gov
Other Activities: The biological repertoire of quinoline derivatives also extends to anticonvulsant, analgesic, cardiotonic, and anthelmintic properties. biointerfaceresearch.comnih.gov
The synthetic accessibility and the ability to introduce various substituents at different positions of the quinoline ring system allow for the fine-tuning of its biological and biochemical activities. benthamdirect.com This has facilitated the generation of a large number of structurally diverse derivatives with improved therapeutic performance. nih.govbenthamdirect.com The continued exploration of quinoline-based hybrids and derivatives opens new avenues for drug discovery and development across various disease areas. wisdomlib.orgeurekaselect.com
Structure-Activity Relationship (SAR) Studies for Specific Biological Targets
The biological activity of quinoline derivatives is intricately linked to their chemical structure. Structure-Activity Relationship (SAR) studies are crucial for understanding how different substituents on the quinoline core influence the compound's interaction with specific biological targets, thereby affecting its efficacy. benthamdirect.com
For 2-(4-Methoxyphenyl)-3-methylquinoline derivatives, SAR studies have provided valuable insights into the structural requirements for various biological activities. The nature and position of substituents on both the quinoline ring and the phenyl ring can significantly modulate the pharmacological profile of the molecule.
Key aspects of SAR for quinoline derivatives include:
Substitution Pattern on the Quinoline Ring: The introduction of different functional groups at various positions of the quinoline nucleus can lead to a wide range of biological responses. benthamdirect.com
Nature of Substituents: The electronic and steric properties of the substituents play a critical role. For instance, the presence of electron-donating or electron-withdrawing groups can alter the molecule's interaction with its target.
Derivatization of the Core Structure: Modifications to the fundamental quinoline structure, such as the creation of hybrid molecules, can result in compounds with enhanced or novel biological activities. benthamdirect.com
Through systematic modifications of the this compound scaffold and subsequent biological evaluation, researchers can identify key structural features that are essential for a desired therapeutic effect. This knowledge is instrumental in the rational design and optimization of new, more potent, and selective drug candidates. biointerfaceresearch.com
Biochemical Mechanisms of Action
Understanding the biochemical mechanisms through which this compound derivatives exert their biological effects is fundamental to their development as therapeutic agents. These compounds can interact with various cellular components, leading to the modulation of key biological pathways.
Enzyme Inhibition Studies (e.g., Dihydroorotate Dehydrogenase (DHODH))
One of the significant mechanisms of action for certain quinoline derivatives is the inhibition of specific enzymes that are critical for disease processes. Dihydroorotate dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway and has emerged as an important target for the development of anticancer and anti-inflammatory agents. Some quinoline derivatives have been investigated as potential inhibitors of DHODH. The binding of these compounds to the enzyme can block its catalytic activity, thereby disrupting the synthesis of pyrimidines and inhibiting cell proliferation.
Cellular Pathway Modulation
This compound derivatives can influence various cellular pathways, leading to a range of biological outcomes.
Microtubule Polymerization Inhibition: Some quinoline analogs have been shown to interfere with the dynamics of microtubule polymerization. benthamdirect.com Microtubules are essential components of the cytoskeleton involved in cell division, motility, and intracellular transport. By disrupting microtubule function, these compounds can induce cell cycle arrest and apoptosis, making them promising anticancer agents.
Apoptosis Induction: The ability to induce programmed cell death, or apoptosis, is a hallmark of many anticancer drugs. Certain quinoline derivatives can trigger apoptotic pathways in cancer cells through various mechanisms, including the activation of caspases and the modulation of pro- and anti-apoptotic proteins.
Cell Cycle Arrest: By interfering with the cell cycle machinery, these compounds can halt the proliferation of cancer cells at different phases (e.g., G2/M phase). This prevents the cells from dividing and can ultimately lead to cell death.
Reactive Oxygen Species (ROS) Generation: Some quinoline derivatives can induce oxidative stress in cells by promoting the generation of reactive oxygen species (ROS). Elevated levels of ROS can damage cellular components such as DNA, proteins, and lipids, leading to cytotoxicity, particularly in cancer cells which often have a compromised antioxidant defense system.
Receptor Binding Studies (e.g., Sonic Hedgehog Protein Inhibition)
In addition to enzyme inhibition and pathway modulation, quinoline derivatives can also exert their effects by binding to specific cellular receptors. The Sonic Hedgehog (SHH) signaling pathway plays a crucial role in embryonic development and its aberrant activation is implicated in the development and progression of several types of cancer. Certain quinoline-based compounds have been explored for their ability to inhibit the SHH pathway by binding to key protein components, thereby blocking downstream signaling and inhibiting tumor growth.
In vitro Biological Evaluation Methodologies
A variety of in vitro assays are employed to assess the biological activity and elucidate the mechanism of action of this compound derivatives. These methodologies provide crucial data on the potency, selectivity, and cellular effects of the compounds.
Commonly used in vitro evaluation techniques include:
| Assay Type | Purpose | Example Methodologies |
| Cytotoxicity Assays | To determine the concentration of the compound that inhibits cell growth by 50% (IC50). | MTT assay, SRB assay, CellTiter-Glo® Luminescent Cell Viability Assay |
| Enzyme Inhibition Assays | To measure the ability of the compound to inhibit the activity of a specific enzyme. | Spectrophotometric assays, Fluorometric assays, Radiometric assays |
| Cell Cycle Analysis | To determine the effect of the compound on the distribution of cells in different phases of the cell cycle. | Flow cytometry with propidium (B1200493) iodide staining |
| Apoptosis Assays | To detect and quantify programmed cell death induced by the compound. | Annexin V/PI staining, Caspase activity assays, TUNEL assay |
| Microtubule Polymerization Assays | To assess the effect of the compound on the assembly of tubulin into microtubules. | In vitro tubulin polymerization assays using purified tubulin |
| Reactive Oxygen Species (ROS) Detection | To measure the generation of intracellular ROS. | DCFH-DA assay, Flow cytometry with fluorescent probes |
| Receptor Binding Assays | To determine the affinity and specificity of the compound for a particular receptor. | Radioligand binding assays, Surface plasmon resonance (SPR) |
These in vitro studies are essential for the initial screening and characterization of novel this compound derivatives, providing the foundation for further preclinical and clinical development.
Advanced Applications of 2 4 Methoxyphenyl 3 Methylquinoline
Applications in Functional Materials
The integration of 2-(4-Methoxyphenyl)-3-methylquinoline into functional materials is an area of growing research interest. The inherent properties of the diarylquinoline substructure, such as thermal stability, and potential for fluorescence, make it a promising candidate for the development of novel materials with tailored functionalities. mdpi.com While extensive research on the specific applications of this compound is still emerging, the broader class of diarylquinolines has demonstrated significant potential in the field of materials science.
Research into related quinoline (B57606) derivatives has shown their utility in creating materials for specialized applications. For instance, the photoluminescent properties of certain quinoline compounds are being explored for use in sensors and imaging agents. The rigid and planar structure of the quinoline ring system, combined with the electronic effects of the methoxyphenyl and methyl substituents, can be leveraged to design materials with specific optical and electronic properties. The development of particle-based functional materials for energy, sustainability, and biomedicine often involves computational and experimental studies of materials that derive their function from their particulate nature or the influence of particles on their structure. bohrium.com
Catalytic Roles (e.g., Asymmetric Catalysis)
The field of catalysis has seen a significant impact from quinoline derivatives, particularly in the realm of asymmetric synthesis. While the direct catalytic application of this compound is not yet extensively documented, the quinoline motif is a key component in a variety of chiral ligands and catalysts that facilitate stereoselective transformations. researchgate.net
The nitrogen atom in the quinoline ring can coordinate with metal centers, and the substituents on the ring can be modified to create a chiral environment around the catalytic site. This allows for the enantioselective synthesis of a wide range of chemical compounds, which is of paramount importance in the pharmaceutical and fine chemical industries. nih.govdicp.ac.cn For example, chiral ruthenium(II) complexes bearing N-monosulfonylated diamine ligands have been shown to be highly effective for the asymmetric hydrogenation of various quinoline derivatives. nih.govdicp.ac.cn Furthermore, iridium complexes with chiral aminobenzimidazole ligands have demonstrated high efficiency and enantioselectivity in the asymmetric transfer hydrogenation of quinolines. acs.org
The development of catalysts for asymmetric hydrogenation is a significant area of research. For instance, a chiral ruthenium catalyst has been developed for the asymmetric hydrogenation of quinoline carbocycles, yielding optically active 5,6,7,8-tetrahydroquinolines. dicp.ac.cn These examples underscore the potential for designing catalysts based on the this compound scaffold for various asymmetric transformations.
Precursors for Specialized Chemical Synthesis
Quinaldine (B1664567), or 2-methylquinoline (B7769805), and its derivatives are important precursors in the synthesis of various dyes, most notably cyanine (B1664457) dyes. nih.gov Cyanine dyes are characterized by a polymethine bridge connecting two nitrogen-containing heterocyclic nuclei. wikipedia.org The methyl group at the 2-position of the quinoline ring is sufficiently acidic to undergo condensation reactions with various electrophiles, which is a key step in the formation of the polymethine chain.
The synthesis of cyanine dyes often involves the condensation of a quaternary salt of a 2-methylquinoline derivative with another heterocyclic compound containing a reactive group. nih.gov The resulting dyes have found widespread applications in various fields, including as sensitizers in photographic emulsions, fluorescent labels in biological imaging, and as active components in optical recording media. wikipedia.orgresearchgate.net The presence of the 4-methoxyphenyl (B3050149) group in this compound can influence the spectral properties of the resulting cyanine dyes, potentially leading to new dyes with tailored absorption and emission characteristics.
The quinoline scaffold is a recognized pharmacophore in the design and synthesis of agrochemicals, including herbicides, insecticides, and fungicides. nih.gov Several commercial herbicides are based on the quinoline structure, and ongoing research continues to explore new quinoline derivatives with enhanced efficacy and selectivity. researchgate.net
While specific examples of this compound being directly used as a precursor for commercial agrochemicals are not widely reported, its structural motifs are present in compounds with known herbicidal activity. The development of new agrochemicals often involves the synthesis and screening of a large number of derivatives of a lead compound. The 2-arylquinoline structure of the title compound provides a versatile platform for further chemical modification to optimize its biological activity. Research into quinazolinone–phenoxypropionate hybrids has shown that modifications to the quinazolinone moiety can significantly affect herbicidal activity. mdpi.com
The nitrogen atom of the quinoline ring in this compound possesses a lone pair of electrons, making it an excellent ligand for coordination with a wide variety of metal ions. The resulting metal complexes can exhibit interesting properties and have applications in areas such as catalysis, materials science, and medicinal chemistry. researchgate.netmdpi.com
The coordination chemistry of quinoline derivatives is rich and varied, with the substituents on the quinoline ring playing a crucial role in determining the structure and properties of the resulting metal complexes. nih.govorientjchem.org The 4-methoxyphenyl and 3-methyl groups of the title compound can influence the steric and electronic environment around the metal center, thereby affecting the stability and reactivity of the complex. For instance, quinoline-based ligands have been used to synthesize complexes with transition metals for applications in catalysis and as leishmanicidal agents. nih.govacs.org
Role in Optoelectronic Devices and Photonic Technology
Quinoline derivatives have garnered significant attention for their potential applications in optoelectronic devices, particularly in the field of organic light-emitting diodes (OLEDs). The inherent fluorescence of many quinoline compounds makes them suitable for use as emitting materials in the emissive layer of OLEDs. nih.gov
The photophysical properties of quinoline derivatives can be fine-tuned by modifying the substituents on the quinoline ring. The 4-methoxyphenyl group in this compound can act as an electron-donating group, which can influence the energy levels of the molecule's frontier molecular orbitals and, consequently, its emission color and efficiency. Research on related 2,4-diphenyl quinoline derivatives has shown that the position of a methoxy (B1213986) group on the phenyl ring significantly impacts the photoluminescent properties, with para-substitution being a candidate for nonlinear optical applications. troindia.in Furthermore, quinazoline-based fluorescent compounds have been synthesized and utilized in the fabrication of blue OLEDs. nih.gov
Photosensor Applications
Quinoline derivatives are being explored for their utility in photosensors and other optoelectronic devices like organic light-emitting diodes (OLEDs) and solar cells. nih.gov The electron-withdrawing nature of the quinoline ring system plays a crucial role in the electron transportation process, a key function in photosensing devices. nih.gov The performance of such materials can be finely tuned by chemical substitutions on the core structure.
The introduction of specific functional groups can alter the electronic and optical properties of the quinoline system. For instance, the methoxy group (-OCH3) on the phenyl ring of this compound is an electron-donating group. In related donor-π-acceptor systems, such substitutions are known to influence the intramolecular charge transfer (ICT) characteristics, which are fundamental to the operation of many photosensors. While specific studies on this compound for photosensor applications are not widely documented, the general principles of molecular design for such applications suggest its potential.
Luminescent Properties
The luminescent properties of quinoline derivatives are highly sensitive to their molecular structure, including the nature and position of substituents. The methoxy group, in particular, has been shown to significantly affect the photophysical and electronic properties of related diphenyl quinoline compounds. troindia.in
Studies on 2,4-diphenylquinoline (B373748) (DPQ) derivatives with methoxy group substitutions at different positions (ortho, meta, and para) on the phenyl ring have demonstrated marked changes in their emission wavelengths. troindia.in For example, the photoluminescence peaks for ortho, meta, and para-substituted DPQ were recorded at 460 nm, 485 nm, and 490 nm, respectively, in a chloroform (B151607) solution. troindia.in This indicates that the position of the methoxy group can tune the emission color. The presence of the methoxy group at the para-position in the title compound suggests it would likely exhibit luminescence in the blue region of the spectrum.
The following table summarizes the effect of methoxy group position on the photoluminescence of a related 2,4-diphenylquinoline system, illustrating the tunability of these compounds.
| Compound | Substitution Position | Photoluminescence Max (nm) |
| o-OMe DPQ | Ortho | 460 |
| m-OMe DPQ | Meta | 485 |
| p-OMe DPQ | Para | 490 |
Data based on studies of 2,4-diphenylquinoline derivatives in CHCl3. troindia.in
Furthermore, the introduction of a methoxy group can influence the photoluminescence quantum yield (PLQY), a measure of the efficiency of the emission process. troindia.in Research on polymeric compounds incorporating methoxy-substituted diphenylquinoline has shown that these materials can be efficient blue emitters for phosphorescent OLEDs (PhOLEDs). troindia.in These findings underscore the potential of this compound as a luminescent material, with its specific properties being a result of the interplay between the quinoline core, the methyl group, and the para-methoxyphenyl substituent.
Conclusion and Future Research Directions
Summary of Current Research Landscape
The current body of scientific literature indicates that dedicated research focusing specifically on 2-(4-Methoxyphenyl)-3-methylquinoline is limited. While the broader quinoline (B57606) scaffold is a cornerstone of heterocyclic chemistry, extensively studied for its versatile applications, this particular derivative remains largely unexplored. The existing knowledge is primarily inferred from studies on structurally related compounds, such as other 2-arylquinolines, 3-methylquinolines, and various substituted quinoline systems. The quinoline core is well-established as a "privileged scaffold" in medicinal chemistry, forming the basis for a wide array of therapeutic agents with activities spanning anticancer, antimalarial, anti-inflammatory, and antimicrobial domains. nih.govnih.govbiointerfaceresearch.com Research on analogous 2-arylquinolines has highlighted their potential as potent anticancer agents, sometimes acting as dual kinase inhibitors. nih.govrsc.org Therefore, this compound represents a molecule of significant latent potential, situated at the intersection of well-established chemical families but lacking direct empirical characterization and evaluation.
Challenges and Opportunities in Synthesis and Derivatization
The synthesis of the quinoline core is well-documented through several named reactions, presenting both established pathways and opportunities for innovation.
Challenges:
Classical Methodologies: Traditional methods for synthesizing 2,3-disubstituted quinolines, such as the Doebner-von Miller and Friedländer syntheses, often require harsh conditions like strong acids and high temperatures. nih.govwikipedia.orgwikipedia.org These conditions can lead to low yields, the formation of polymeric byproducts, and limited functional group tolerance, posing a significant challenge for the efficient and clean synthesis of this compound. nih.gov
Regioselectivity: Achieving specific substitution patterns, particularly at the C-2 and C-3 positions, can be difficult and may require multi-step procedures or result in mixtures of isomers that are challenging to separate.
Opportunities:
Modern Synthetic Methods: A major opportunity lies in the development of novel, milder, and more efficient synthetic protocols. Recent advances in quinoline synthesis have focused on green chemistry principles, employing microwave-assisted reactions, nano-catalysts, ionic liquids, and metal-free catalytic systems to improve yields and reduce environmental impact. tandfonline.comtandfonline.com Applying these modern techniques to the target molecule could provide a more viable and scalable production route.
Library Development: The structure of this compound is ripe for derivatization. The methoxy (B1213986) group on the phenyl ring is a key functional handle; it can be readily converted to a hydroxyl group, which can then serve as a point for further modification to generate a library of ether or ester derivatives. Similarly, functionalization of the quinoline core through electrophilic substitution could yield a diverse set of analogues for structure-activity relationship (SAR) studies.
| Synthetic Approach | Potential Challenges | Key Opportunities |
| Doebner-von Miller | Harsh acidic conditions, potential for polymerization, low yields. nih.gov | Well-established, readily available starting materials. |
| Friedländer Annulation | Requires specific ortho-amino aryl ketone precursors, which may not be commercially available. wikipedia.orgorganic-chemistry.org | Typically offers good regioselectivity for 2,3-disubstituted products. |
| Modern Catalysis | Catalyst cost and stability, optimization of reaction conditions. | Higher yields, milder conditions, improved sustainability, potential for novel reaction pathways. tandfonline.comresearchgate.net |
Emerging Areas in Computational and Mechanistic Studies
Computational chemistry offers a powerful, non-empirical approach to understanding and predicting the behavior of this compound before undertaking extensive laboratory work.
Molecular Modeling: Density Functional Theory (DFT) calculations can be employed to determine the optimized molecular geometry, electronic structure, and frontier molecular orbitals (HOMO-LUMO) of the title compound. dntb.gov.ua This information is crucial for predicting its reactivity, stability, and spectroscopic properties. The calculation of a Molecular Electrostatic Potential (MEP) map can identify electron-rich and electron-deficient regions, predicting sites susceptible to electrophilic and nucleophilic attack.
Mechanistic Elucidation: Computational studies can be used to model the reaction pathways of various synthetic routes, such as the Doebner-von Miller reaction. wikipedia.org By calculating the transition state energies and reaction intermediates, researchers can gain insight into the underlying mechanism, rationalize product formation, and guide the optimization of reaction conditions for higher efficiency and selectivity.
In Silico Screening: A significant future direction is the use of computational tools for biological evaluation. Molecular docking simulations can predict the binding affinity and orientation of this compound within the active sites of various biological targets, such as protein kinases or microbial enzymes. rsc.orgdntb.gov.ua Furthermore, in silico prediction of ADME (Absorption, Distribution, Metabolism, and Excretion) properties can provide an early assessment of the compound's drug-likeness and potential pharmacokinetic profile.
Potential for Novel Applications
Drawing from the extensive bioactivity profile of the 2-arylquinoline family, this compound holds considerable promise in several fields.
Medicinal Chemistry:
Anticancer Agents: Substituted 2-arylquinolines have demonstrated potent and selective cytotoxicity against various human cancer cell lines, including cervical (HeLa) and prostate (PC3) cancers. nih.govrsc.org Some derivatives act as inhibitors of key signaling proteins like Epidermal Growth Factor Receptor (EGFR) and Focal Adhesion Kinase (FAK), which are overexpressed in many tumors. nih.gov The title compound is a strong candidate for screening against a panel of cancer cell lines and relevant protein kinases.
Antimicrobial and Antiparasitic Agents: The quinoline scaffold is central to numerous antimicrobial and antiparasitic drugs. nih.govnih.gov Future research should evaluate the activity of this compound against a range of bacterial and fungal pathogens, as well as parasites such as Leishmania and Plasmodium. nih.gov
Materials Science: Quinoline derivatives have found applications in materials science due to their unique photophysical properties. They have been investigated as components of organic light-emitting diodes (OLEDs), fluorescent probes, and functional dyes. researchgate.net The specific substitution pattern of this compound, featuring an electron-donating methoxy group, may confer interesting electronic and optical properties worthy of investigation for such applications.
| Potential Application Area | Rationale Based on Analogues | Future Research Direction |
| Oncology | 2-Arylquinolines show potent cytotoxicity and kinase inhibition (EGFR/FAK). nih.govrsc.orgnih.gov | In vitro screening against cancer cell lines; enzyme inhibition assays. |
| Infectious Diseases | The quinoline core is a known pharmacophore for antimalarial and antileishmanial drugs. biointerfaceresearch.comnih.gov | Evaluation of activity against bacterial, fungal, and parasitic pathogens. |
| Materials Science | Quinoline derivatives are used as functional materials in OLEDs and dyes. researchgate.net | Investigation of photoluminescent properties and electronic characteristics. |
Q & A
Basic Research Questions
Q. What are the most effective synthetic routes for 2-(4-Methoxyphenyl)-3-methylquinoline, and how can reaction conditions be optimized?
- Answer : The synthesis typically involves cyclocondensation or Friedländer approaches using precursors like 4-methoxyacetophenone and substituted anilines. Key parameters include:
- Temperature : Elevated temperatures (120–160°C) enhance cyclization efficiency .
- Solvent systems : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility and reaction rates .
- Catalysts : Acidic (H₂SO₄) or Lewis acids (AlCl₃) may accelerate quinoline ring formation .
Q. How can structural characterization of this compound be performed to confirm regiochemistry?
- Answer : Combine spectroscopic techniques:
- ¹H/¹³C NMR : Identify methoxy (-OCH₃) protons at δ ~3.8 ppm and methyl groups on quinoline (δ ~2.5 ppm) .
- X-ray crystallography : Resolve substituent positions (e.g., para-methoxy vs. ortho) and confirm planarity of the quinoline core .
- Mass spectrometry (HRMS) : Validate molecular ion [M+H]⁺ matching theoretical m/z (e.g., C₁₇H₁₅NO: 249.1154) .
Advanced Research Questions
Q. How do electronic effects of the 4-methoxyphenyl group influence the reactivity of this compound in substitution reactions?
- Answer : The methoxy group acts as an electron-donating para-substituent, directing electrophilic substitution to the quinoline’s 6-position. For example:
- Nitration : Yields 6-nitro derivatives under HNO₃/H₂SO₄ conditions .
- Halogenation : Bromine in acetic acid selectively substitutes the 6-position, confirmed by NOESY correlations .
Q. What strategies resolve contradictions in biological activity data for this compound derivatives?
- Answer : Discrepancies in cytotoxicity or enzyme inhibition may arise from:
- Solubility issues : Use co-solvents (DMSO/PEG) or nanoformulation to improve bioavailability, as seen in analogs like PK-L4 .
- Metabolic instability : Conduct microsomal stability assays (e.g., human liver microsomes) to identify labile sites (e.g., methyl groups prone to oxidation) .
- Off-target effects : Employ kinome-wide profiling or CRISPR screens to rule out non-specific interactions .
Q. How can advanced spectroscopic methods differentiate between tautomeric forms of this compound in solution?
- Answer :
- Variable-temperature NMR : Monitor proton exchange between tautomers (e.g., lactam-lactim) via coalescence temperatures .
- IR spectroscopy : Compare carbonyl (C=O) stretches (~1680 cm⁻¹) and NH vibrations (~3200 cm⁻¹) to identify dominant tautomers .
- Solid-state NMR : Contrast solution vs. crystalline states to assess tautomeric preferences .
Methodological Challenges and Solutions
Q. What are the limitations of current synthetic methods for introducing diverse substituents to the quinoline core?
- Challenge : Steric hindrance from the 3-methyl group complicates substitution at adjacent positions (e.g., 2- or 4-positions).
- Solution :
- Use Pd-catalyzed C–H activation (e.g., directing groups like pyridine) for regioselective functionalization .
- Employ microwave-assisted synthesis to enhance reaction rates and reduce side products .
Q. How can computational modeling predict the binding affinity of this compound derivatives to biological targets?
- Approach :
- Molecular docking : Screen against targets (e.g., topoisomerase II) using AutoDock Vina, prioritizing compounds with ΔG < -8 kcal/mol .
- MD simulations : Assess stability of ligand-target complexes over 100 ns trajectories (RMSD < 2 Å indicates stable binding) .
- Validation : Correlate computational results with in vitro IC₅₀ values from enzyme inhibition assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
